2-methoxy-N-(4-methoxyphenyl)benzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-methoxy-N-(4-methoxyphenyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c1-18-12-9-7-11(8-10-12)16-15(17)13-5-3-4-6-14(13)19-2/h3-10H,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCIDTLGMBNRXFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70336282 | |
| Record name | 2-methoxy-N-(4-methoxyphenyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70336282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
97618-68-3 | |
| Record name | 2-methoxy-N-(4-methoxyphenyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70336282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-methoxy-N-(4-methoxyphenyl)benzamide chemical structure
An In-depth Technical Guide to 2-methoxy-N-(4-methoxyphenyl)benzamide: Synthesis, Purification, and Characterization
Introduction
This compound is a chemical compound belonging to the N-aryl benzamide class. This molecular scaffold is of significant interest to researchers and drug development professionals due to the diverse pharmacological activities exhibited by its derivatives. Substituted benzamides are found in compounds with applications ranging from antipsychotics and antiemetics to potential anti-inflammatory and anticancer agents.[1][2][3] The structural rigidity imparted by the amide bond, combined with the potential for functionalization on the aromatic rings, makes this a versatile backbone for medicinal chemistry exploration.[4]
This guide provides a comprehensive overview of this compound, detailing its chemical structure, a reliable synthesis protocol, methods for purification, and a full suite of analytical techniques for its structural characterization. The methodologies described herein are grounded in established chemical principles to ensure reproducibility and scientific integrity.
Caption: Chemical structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties for this compound and its close isomers is provided below. These values are essential for guiding experimental design, including solvent selection for synthesis and purification.
| Property | Value | Source |
| IUPAC Name | 2-methoxy-N-(2-methoxyphenyl)benzamide | PubChem[5] |
| CAS Number | 97618-68-3 | EPA[6] |
| Molecular Formula | C₁₅H₁₅NO₃ | PubChem[5] |
| Molecular Weight | 257.28 g/mol | Calculated |
| Melting Point | 50.4 - 120 °C (Experimental Range) | EPA[6] |
| Boiling Point | 342 - 351 °C (Predicted) | EPA[6] |
| LogP (Octanol-Water) | 2.54 (Experimental) | EPA[6] |
| Water Solubility | 1.32e-4 to 1.80e-4 g/L (Predicted) | EPA[6] |
| pKa (Acidic) | 11.5 (Predicted) | EPA[6] |
| pKa (Basic) | -1.54 (Predicted) | EPA[6] |
Note: Some properties are for the isomer N-(4-methoxyphenyl)benzamide (CAS: 7472-54-0) or are predicted values, as comprehensive experimental data for the title compound is limited. The melting point of N-(4-methoxyphenyl)benzamide is reported as 155 °C.[7]
Synthesis via Schotten-Baumann Reaction
The synthesis of N-aryl benzamides is commonly achieved through the acylation of an amine with an acyl chloride, a method known as the Schotten-Baumann reaction.[8][9] This reaction is robust, generally high-yielding, and proceeds via a nucleophilic acyl substitution mechanism.[10][11]
Causality of Experimental Design
The Schotten-Baumann reaction is typically performed in a two-phase solvent system (e.g., an organic solvent and water).[8] The rationale is as follows:
-
Reactant Solubility: The amine (p-anisidine) and the acyl chloride (2-methoxybenzoyl chloride) are soluble in the organic phase (e.g., dichloromethane), allowing them to react.
-
Byproduct Neutralization: The reaction generates hydrochloric acid (HCl) as a byproduct. An aqueous base (e.g., sodium hydroxide) is used to neutralize this acid, driving the reaction equilibrium towards the product.[8][9] The base also deprotonates the intermediate, facilitating the elimination of the chloride leaving group.[11]
-
Product Isolation: The final amide product is typically insoluble in water and remains in the organic layer, simplifying the initial workup and isolation.
Caption: Workflow for the synthesis of this compound.
Experimental Protocol: Synthesis
-
Preparation: In a 100 mL Erlenmeyer flask, dissolve 1.0 equivalent of p-anisidine (4-methoxyaniline) in dichloromethane (DCM). Add 25 mL of a 10% aqueous sodium hydroxide (NaOH) solution.[11]
-
Acylation: While vigorously stirring the biphasic mixture, add 1.05 equivalents of 2-methoxybenzoyl chloride dropwise over 10-15 minutes. The reaction is exothermic; maintain the temperature by cooling the flask if necessary.[12]
-
Reaction Completion: After the addition is complete, continue to stir the mixture vigorously for an additional 15-30 minutes. The disappearance of the pungent smell of the benzoyl chloride indicates the reaction is nearing completion.[11][12]
-
Workup: Transfer the reaction mixture to a separatory funnel. Separate the organic layer.
-
Washing: Wash the organic layer sequentially with 1M HCl (to remove any unreacted amine) and then with saturated sodium chloride (brine) solution.[13]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.[14]
Purification
The crude product from the synthesis will likely contain unreacted starting materials or minor side products. Purification is critical to obtaining a compound suitable for further research and analysis. Recrystallization is the most common and effective method for purifying solid benzamides.[13][15][16]
Causality of Purification Steps
Recrystallization operates on the principle of differential solubility.[15] An ideal solvent will dissolve the compound and impurities at an elevated temperature but will have poor solubility for the desired compound at low temperatures. As the saturated hot solution cools, the solubility of the target compound decreases, causing it to crystallize out, leaving the more soluble impurities behind in the solvent.[17] For benzamides, ethanol or ethanol/water mixtures are often effective recrystallization solvents.[13][17]
If colored impurities are present, they can often be removed by treating the hot solution with a small amount of activated charcoal, which adsorbs the chromophoric byproducts.[13][17] This step must be followed by a hot filtration to remove the charcoal before cooling.
Caption: General workflow for the purification of benzamides by recrystallization.
Experimental Protocol: Purification
-
Solvent Selection: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., ethanol).
-
Dissolution: Heat the mixture to the solvent's boiling point while stirring to dissolve the compound. Add more solvent in small portions only if necessary to achieve complete dissolution.[17]
-
Decolorization (if needed): If the solution is colored, remove it from the heat, add a small amount (1-2% by weight) of activated charcoal, and boil for a few minutes. Perform a hot filtration through fluted filter paper to remove the charcoal.[13][17]
-
Crystallization: Allow the clear, hot solution to cool slowly to room temperature. Slow cooling is crucial for the formation of well-defined crystals. Once at room temperature, place the flask in an ice bath to maximize crystal formation.[17]
-
Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.[12]
-
Washing & Drying: Wash the crystals with a small amount of ice-cold solvent to remove any residual impurities from the crystal surfaces. Dry the crystals in a vacuum oven or by air drying.[17]
Structural Characterization
Once a pure sample is obtained, its identity and purity must be confirmed using modern analytical techniques.[18] Spectroscopic methods provide detailed information about the molecular structure, functional groups, and chemical environment of the atoms.[19]
Expected Spectroscopic Data
| Technique | Expected Features for this compound |
| ¹H NMR | ~3.8 ppm (s, 3H): Singlet for the methoxy protons on the N-phenyl ring. ~3.9 ppm (s, 3H): Singlet for the methoxy protons on the benzoyl ring. ~6.8-7.8 ppm (m, 8H): A series of doublets and multiplets corresponding to the eight aromatic protons. ~8.0-9.0 ppm (br s, 1H): A broad singlet for the amide (N-H) proton. |
| ¹³C NMR | ~55 ppm: Signal for the methoxy carbons. ~110-140 ppm: Multiple signals in the aromatic region for the phenyl carbons. ~155-160 ppm: Signals for the aromatic carbons attached to the oxygen atoms. ~165 ppm: Signal for the amide carbonyl carbon. |
| IR Spectroscopy | ~3300 cm⁻¹: N-H stretching vibration of the secondary amide. ~3050 cm⁻¹: Aromatic C-H stretching. ~2850-2950 cm⁻¹: Aliphatic C-H stretching of the methoxy groups. ~1650 cm⁻¹: Strong C=O stretching (Amide I band). ~1530 cm⁻¹: N-H bending (Amide II band). ~1250 cm⁻¹: Asymmetric C-O-C stretching of the ether groups.[19][20] |
| Mass Spectrometry | Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (m/z = 257.28). High-resolution mass spectrometry (HRMS) can confirm the exact molecular formula. |
Note: Specific chemical shifts (ppm) in NMR are estimations based on related structures and can vary depending on the solvent and instrument used.[21]
References
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Al-Smadi, M., & Al-Zoubi, R. M. (2021). Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives. MDPI. Retrieved February 21, 2026, from [Link]
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Synthesis of N-substituted benzamides-thiobenzamides from N-aryl-N 0 -benzoylthioureas a. (n.d.). ResearchGate. Retrieved February 21, 2026, from [Link]
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Purification and Characterisation of Organic Compounds for JEE & NEET. (n.d.). Vedantu. Retrieved February 21, 2026, from [Link]
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Chemistry Schotten Baumann Reaction. (n.d.). SATHEE. Retrieved February 21, 2026, from [Link]
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Schotten–Baumann reaction. (2020, August 1). Wikipedia. Retrieved February 21, 2026, from [Link]
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Synthesis and preliminary pharmacological investigation of N-lupinyl-2-methoxybenzamides. (n.d.). PubMed. Retrieved February 21, 2026, from [Link]
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Al-Smadi, M., & Al-Zoubi, R. M. (2021). Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives. PMC. Retrieved February 21, 2026, from [Link]
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Schotten Baumann Reaction: Introduction, mechanism, procedure. (2023, August 23). Chemistry Notes. Retrieved February 21, 2026, from [Link]
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N-Arylbenzamides: extremely simple scaffolds for the development of novel estrogen receptor agonists. (2011, December 14). Taylor & Francis Online. Retrieved February 21, 2026, from [Link]
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Characterization of Organic Compounds. (n.d.). Scribd. Retrieved February 21, 2026, from [Link]
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Synthesis and neuroleptic activity of benzamides. Cis-N-(1-benzyl-2-methylpyrrolidin-3-yl). (n.d.). PubMed. Retrieved February 21, 2026, from [Link]
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Synthesis, antioxidative and antiproliferative activity of methoxy amidino substituted benzamides and benzimidazoles. (2017, September). ResearchGate. Retrieved February 21, 2026, from [Link]
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Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. (2016, November 28). Walsh Medical Media. Retrieved February 21, 2026, from [Link]
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Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. (2024, May 4). PMC. Retrieved February 21, 2026, from [Link]
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Fe-mediated synthesis of N -aryl amides from nitroarenes and acyl chlorides. (2021, April 23). RSC Advances. Retrieved February 21, 2026, from [Link]
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[Chiral separation of benzamide antipsychotics and determination of their enantiomers by high performance liquid chromatography]. (2012, December 15). PubMed. Retrieved February 21, 2026, from [Link]
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Part 6: Preparation of Organic Compounds. (n.d.). ResearchGate. Retrieved February 21, 2026, from [Link]
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Synthesis of Carboxylic Acids from Benzamide Precursors Using Nickel Catalysis. (2022, November 17). Organic Syntheses. Retrieved February 21, 2026, from [Link]
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N-[(E)-2-(4-methoxyphenyl)ethenyl]benzamide. (n.d.). PubChem. Retrieved February 21, 2026, from [Link]
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2-Methoxy-N-(2-methoxybenzoyl)benzamide. (n.d.). Pharmaffiliates. Retrieved February 21, 2026, from [Link]
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2-Methoxybenzamide. (n.d.). NIST WebBook. Retrieved February 21, 2026, from [Link]
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An In-depth Technical Guide to 2-methoxy-N-(4-methoxyphenyl)benzamide
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction
Benzamides represent a significant class of organic compounds characterized by a carboxamide group attached to a benzene ring. This scaffold is of considerable interest in medicinal chemistry and drug discovery due to its presence in a wide array of biologically active molecules. The structural versatility of benzamides allows for the fine-tuning of their physicochemical and pharmacological properties, leading to their investigation in diverse therapeutic areas, including as antipsychotics, antiemetics, and anticancer agents[1][2]. The subject of this guide, 2-methoxy-N-(4-methoxyphenyl)benzamide, is a specific derivative that incorporates two methoxy groups, which can significantly influence its conformation, lipophilicity, and potential biological activity. This document provides a comprehensive technical overview of its synthesis, characterization, and potential applications, designed to support researchers in its further exploration.
Chemical Identity and Properties
-
Chemical Name: this compound
-
CAS Number: 97618-68-3
-
Molecular Formula: C₁₅H₁₅NO₃
-
Molecular Weight: 257.28 g/mol
-
Structure:
A summary of the predicted and experimentally determined physicochemical properties for benzamide derivatives is presented in Table 1.
Table 1: Physicochemical Properties of Benzamide Derivatives
| Property | Predicted/Experimental Value | Source |
| Melting Point | 120-154 °C (experimental range for related benzamides) | [3] |
| Boiling Point | ~351 °C (predicted) | |
| Water Solubility | Low (predicted) | |
| LogP | ~2.7 (predicted) | [4] |
Synthesis of this compound
Reaction Scheme:
Caption: Proposed synthesis of this compound.
Experimental Protocol: Synthesis and Purification
This protocol is adapted from the synthesis of analogous benzamides[5].
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve p-anisidine (1.0 equivalent) in a suitable anhydrous solvent such as dichloromethane (CH₂Cl₂) or chloroform (CHCl₃).
-
Addition of Base: Add a non-nucleophilic base, such as pyridine or triethylamine (1.1 equivalents), to the solution to act as an acid scavenger.
-
Acylation: While stirring the solution at room temperature, slowly add a solution of 2-methoxybenzoyl chloride (1.0 equivalent) in the same solvent. An exothermic reaction may be observed.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).
-
Work-up: Upon completion of the reaction, wash the reaction mixture sequentially with a dilute acid solution (e.g., 1 M HCl) to remove excess base, followed by a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid, and finally with brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Spectroscopic Characterization
The structural confirmation of the synthesized this compound is crucial. The following sections detail the expected spectroscopic data based on the analysis of closely related compounds[6].
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the two benzene rings and the methoxy groups.
Table 2: Predicted ¹H NMR Chemical Shifts (in CDCl₃)
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic-H (2-methoxybenzoyl ring) | 6.9 - 7.5 | Multiplet |
| Aromatic-H (4-methoxyphenyl ring) | 6.8 - 7.4 | Multiplet (AA'BB' system) |
| -OCH₃ (on benzoyl ring) | ~3.9 | Singlet |
| -OCH₃ (on phenyl ring) | ~3.8 | Singlet |
| -NH- | 7.5 - 8.5 | Broad Singlet |
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.
Table 3: Predicted ¹³C NMR Chemical Shifts (in CDCl₃)
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O (Amide) | 165 - 170 |
| Aromatic-C (quaternary) | 120 - 160 |
| Aromatic-C (CH) | 110 - 135 |
| -OCH₃ | 55 - 56 |
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
Table 4: Expected IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) |
| N-H stretch | 3200 - 3400 (broad) |
| C-H stretch (aromatic) | 3000 - 3100 |
| C-H stretch (aliphatic, -OCH₃) | 2850 - 3000 |
| C=O stretch (amide) | 1630 - 1680 |
| C=C stretch (aromatic) | 1450 - 1600 |
| C-N stretch | 1200 - 1350 |
| C-O stretch (ether) | 1000 - 1300 |
Mass Spectrometry
Mass spectrometry will confirm the molecular weight of the compound. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 257. Key fragmentation patterns would likely involve the cleavage of the amide bond.
Potential Applications and Biological Activity
Benzamide derivatives have been explored for a wide range of biological activities. For instance, various substituted benzamides have shown potential as anticancer agents[7]. The benzanilide core is also present in compounds with antiemetic properties[1]. Furthermore, some benzamide derivatives have been investigated as inhibitors of protein tyrosine phosphatase 1B (PTP1B), a target for the treatment of type 2 diabetes and obesity[2].
While specific biological studies on this compound are not extensively reported, its structural features suggest it could be a candidate for screening in various biological assays, particularly in the areas of oncology and metabolic diseases. The methoxy groups can influence the compound's interaction with biological targets and its metabolic stability.
Experimental Workflow: Biological Screening
The following workflow outlines a general approach for the initial biological evaluation of this compound.
Caption: A generalized workflow for the biological screening of the title compound.
Conclusion
This technical guide provides a comprehensive overview of this compound for the scientific community. While some of the presented data is based on closely related analogs due to a lack of specific literature on the title compound, the provided protocols and expected characterization data serve as a valuable resource for researchers interested in synthesizing and evaluating this molecule. The versatile benzamide scaffold, coupled with the electronic and steric properties imparted by the methoxy substituents, makes this compound an intriguing candidate for further investigation in drug discovery and materials science.
References
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Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. (n.d.). Retrieved from [Link]
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The Benzamide Scaffold: A Cornerstone of Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The "Privileged" Nature of the Benzamide Scaffold
The benzamide moiety, a simple yet elegant structure featuring a carboxamide group attached to a benzene ring, is widely recognized as a "privileged scaffold" in the field of medicinal chemistry.[1][2] This designation is not arbitrary; it reflects the scaffold's remarkable ability to serve as a foundational structure for a multitude of therapeutic agents across a wide array of diseases.[2] Its versatility is rooted in its capacity to engage in crucial hydrogen bonding and various non-covalent interactions, enabling it to bind with high affinity and specificity to a diverse range of biological targets.[1] This has culminated in the development of numerous successful drugs for oncology, central nervous system (CNS) disorders, and antiemetic applications, among others.[1][3]
This technical guide offers a comprehensive exploration of the benzamide scaffold, from its fundamental synthesis to its complex mechanisms of action and therapeutic applications. It is designed to provide researchers and drug development professionals with the technical accuracy and field-proven insights necessary to leverage this remarkable chemical framework in their own work.
Synthetic Strategies: Building the Benzamide Core
The construction of the benzamide core is most commonly achieved through a robust and well-established amide coupling reaction.[1] This typically involves the activation of a benzoic acid derivative, which is then reacted with a primary or secondary amine.[1]
General Experimental Protocol: Amide Coupling for Benzamide Synthesis
A generalized workflow for this synthesis is depicted below.
-
Activation of Benzoic Acid: A solution of a substituted benzoic acid (1 equivalent) in an anhydrous aprotic solvent (e.g., dichloromethane (DCM) or N,N-dimethylformamide (DMF)) is treated with a coupling reagent (1.1-1.5 equivalents), such as dicyclohexylcarbodiimide (DCC) or (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (HATU), and a base (e.g., triethylamine or N,N-diisopropylethylamine, 2-3 equivalents) at 0°C. The reaction is stirred for 15-30 minutes to form a reactive intermediate.
-
Amine Addition: The desired primary or secondary amine (1-1.2 equivalents) is added to the reaction mixture.
-
Reaction Progression: The reaction is allowed to warm to room temperature and stirred for 2-24 hours, with progress monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, the reaction mixture is filtered to remove any precipitated byproducts (e.g., dicyclohexylurea if DCC is used). The filtrate is washed sequentially with a weak acid (e.g., 1N HCl), a weak base (e.g., saturated NaHCO3), and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography or recrystallization to yield the desired benzamide derivative.
A more specific method involves the use of thionyl chloride to first generate a benzoyl chloride, which is a highly reactive intermediate.[4][5]
Specific Experimental Protocol: Synthesis via Benzoyl Chloride
-
Formation of Acyl Chloride: A mixture of a substituted benzoic acid (10 mmol) and thionyl chloride (10 mL) is treated with a few drops of DMF. The mixture is refluxed for 1.5 hours.[5]
-
Removal of Excess Reagent: The excess thionyl chloride is evaporated under vacuum.[5]
-
Amidation: The resulting crude acyl chloride is dissolved in CH2Cl2 (20 mL). This solution is then added dropwise to a mixture of the desired amine (12 mmol) and triethylamine (30 mmol) in CH2Cl2 (50 mL) in an ice-water bath.[5][6] The reaction is stirred until completion as monitored by TLC.
-
Purification: The reaction mixture is worked up as described in the general protocol to afford the final benzamide product.
Caption: Generalized workflow for benzamide synthesis.
Diverse Pharmacological Activities and Mechanisms of Action
The benzamide scaffold is a cornerstone in the development of drugs targeting a wide range of diseases due to its ability to interact with various biological targets.[3][7]
Central Nervous System (CNS) Disorders
A significant class of benzamide derivatives functions as antagonists at dopamine D2 and D3 receptors.[2][8] This is the primary mechanism for their use as atypical antipsychotics in conditions like schizophrenia.[2] By blocking these receptors in the brain's mesolimbic and mesocortical pathways, these drugs modulate dopamine neurotransmission, which is thought to be hyperactive in psychosis.[1] Substituted benzamides such as Sulpiride and Amisulpride demonstrate high selectivity for D2/D3 receptors.[1]
Caption: Dopamine D2 receptor antagonism by a benzamide drug.
Oncology
In cancer therapy, benzamides are integral to several classes of targeted agents.
-
Kinase Inhibitors: Many benzamide derivatives act as ATP-competitive inhibitors of protein kinases, which are often dysregulated in cancer.[1] By occupying the ATP-binding pocket, these drugs block downstream signaling pathways involved in cell proliferation and survival.[1]
-
PARP and HDAC Inhibitors: Benzamide derivatives have been successfully developed as inhibitors of DNA repair enzymes like poly (ADP-ribose) polymerase (PARP) and epigenetic modifiers like histone deacetylases (HDACs).[1][8] In PARP inhibitors, the benzamide group often mimics the nicotinamide moiety of the NAD+ cofactor, leading to synthetic lethality in cancers with specific DNA repair defects (e.g., BRCA mutations).[1] As HDAC inhibitors, the benzamide moiety can act as a zinc-binding group in the enzyme's active site.[5][8]
Caption: Inhibition of an RTK pathway by a benzamide drug.
Other Therapeutic Areas
The pharmacological potential of benzamide analogues extends to various other applications, including:
-
Antiemetic: Certain benzamides act as antagonists at both dopamine D2 and serotonin 5-HT3 receptors, making them effective antiemetic agents.[9][10]
-
Antimicrobial: Benzamide derivatives have demonstrated both antibacterial and antifungal activities.[3][11]
-
Anti-inflammatory and Analgesic: These compounds have also been explored for their anti-inflammatory and analgesic properties.[3][7]
-
Antidiabetic: Recent research has focused on benzamide derivatives as glucokinase activators for the treatment of diabetes.[12]
Structure-Activity Relationship (SAR)
The biological activity of benzamide derivatives is highly dependent on the nature and position of substituents on the aromatic ring and the amide nitrogen. SAR studies are crucial for optimizing potency, selectivity, and pharmacokinetic properties.
For instance, in the context of HDAC inhibitors, the benzamide scaffold often comprises three key components: a zinc-binding group, a linker, and a surface recognition "cap" domain.[5][13] Modifications to any of these parts can significantly impact inhibitory activity and isoform selectivity.[13] Similarly, for dopamine receptor antagonists, the substitution pattern on the benzamide ring influences affinity for different receptor subtypes.[8]
| Target Class | Key Structural Features and SAR Insights | Example Compounds |
| Dopamine D2/D3 Antagonists | - Substituted benzamide ring. - Basic amine side chain. - Specific substitution patterns on the aromatic ring determine receptor selectivity.[8] | Sulpiride, Amisulpride[1] |
| HDAC Inhibitors | - Zinc-binding group (e.g., hydroxamic acid or o-aminoanilide). - Linker region. - "Cap" group for surface interactions.[13] | Entinostat (MS-275)[5] |
| PARP Inhibitors | - Benzamide moiety mimics the nicotinamide of NAD+. - Additional rings for stacking interactions. | Olaparib, Rucaparib |
| Kinase Inhibitors | - Heterocyclic systems attached to the benzamide core. - Specific substituents to exploit pockets in the ATP-binding site. | Sorafenib, Regorafenib |
Future Perspectives
The benzamide scaffold continues to be a highly versatile and productive framework in drug discovery.[1] Its favorable physicochemical properties and synthetic accessibility allow for extensive structural modifications, enabling the fine-tuning of pharmacological profiles.[1] Future research will likely focus on developing novel benzamide derivatives with enhanced selectivity for specific biological targets, leading to more effective and safer therapeutics. The application of computational methods, such as 3D-QSAR and molecular docking, will continue to play a pivotal role in the rational design of new benzamide-based drugs.[12][13]
References
-
Asif, M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Mod Chem appl, 4: 194. Available at: [Link]
-
Howard, H. R., et al. (1995). Structure−Activity Relationships of a Series of Substituted Benzamides: Potent D2/5-HT2 Antagonists and 5-HT1a Agonists as Neuroleptic Agents. Journal of Medicinal Chemistry, 38(18), 3504-3512. Available at: [Link]
-
Wang, Y., et al. (2025). Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. Molecules, 30(20), 4739. Available at: [Link]
-
Ögren, S. O., et al. (1984). Studies on the mechanism of action of substituted benzamide drugs. European Journal of Pharmacology, 102(3-4), 375-383. Available at: [Link]
-
Pankaj, S., et al. (2002). Studies on the mechanism of action of benzamide riboside: a novel inhibitor of IMP dehydrogenase. Current Medicinal Chemistry, 9(8), 817-826. Available at: [Link]
-
Černý, J., & Valášková, L. (2003). Chemical structure - biological activity relationship in the group of benzamide compounds II. Ceska a Slovenska Farmacie, 52(4), 195-201. Available at: [Link]
-
Lee, H. Y., et al. (2018). A Structure–Activity Relationship Study of Bis-Benzamides as Inhibitors of Androgen Receptor–Coactivator Interaction. Molecules, 23(11), 2993. Available at: [Link]
-
Ali, A., et al. (2024). Exploring the Structure-Activity Relationship (SAR) of Benzimidazole Derivatives as Potent Antiviral Agents. Research and Reviews: A Journal of Pharmaceutical Science, 15(1), 1-5. Available at: [Link]
-
Wujec, M., et al. (2023). New Benzamides as Multi-Targeted Compounds: A Study on Synthesis, AChE and BACE1 Inhibitory Activity and Molecular Docking. Molecules, 28(19), 6959. Available at: [Link]
-
ResearchGate. (n.d.). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Available at: [Link]
-
Wang, Y., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Journal of Chemical and Pharmaceutical Research, 10(11), 1-8. Available at: [Link]
-
Akocak, S., et al. (2020). Synthesis and pharmacological effects of novel benzenesulfonamides carrying benzamide moiety as carbonic anhydrase and acetylcholinesterase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1085-1093. Available at: [Link]
-
Zhang, Y., et al. (2014). Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives. Molecules, 19(12), 20496-20513. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of benzamide derivatives. Reagents and conditions: (i) (COCl)2, DCM, reflux. Available at: [Link]
-
Fiorino, F., et al. (2012). Synthesis of benzamide derivatives and their evaluation as antiprion agents. Bioorganic & Medicinal Chemistry, 20(16), 5001-5011. Available at: [Link]
-
Khan, I., et al. (2024). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Chemistry & Chemical Technology, 18(3), 489-498. Available at: [Link]
-
Langlois, M., et al. (1995). Synthesis and pharmacological activity of a macrocyclic benzamide. Bioorganic & Medicinal Chemistry Letters, 5(8), 835-840. Available at: [Link]
-
Puech, A., et al. (1982). Pharmacological classification of benzamides. L'Encephale, 8(3), 335-342. Available at: [Link]
-
Irfan, A., et al. (2023). Recent advances in the synthetic transformation of benzimidazole scaffolds as privileged pharmacophores for cancer chemotherapy (2020–present). RSC Medicinal Chemistry, 14(10), 1846-1875. Available at: [Link]
-
Ali, A., et al. (2022). Development of antidiabetic drugs from benzamide derivatives as glucokinase activator: A computational approach. Journal of Molecular Structure, 1249, 131599. Available at: [Link]
-
Candeias, S., et al. (2020). Benzamide Derivatives Targeting the Cell Division Protein FtsZ: Modifications of the Linker and the Benzodioxane Scaffold and Their Effects on Antimicrobial Activity. Molecules, 25(7), 1648. Available at: [Link]
-
Osipyan, A., et al. (2023). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. Molecules, 28(19), 6777. Available at: [Link]
-
U.S. Food and Drug Administration. (n.d.). Search Orphan Drug Designations and Approvals. Available at: [Link]
-
Science.gov. (n.d.). selected benzamide derivatives: Topics by Science.gov. Available at: [Link]
-
Bindra, S., et al. (2024). FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. RSC Medicinal Chemistry. Available at: [Link]
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- 13. Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors [mdpi.com]
2-methoxy-N-(4-methoxyphenyl)benzamide PubChem CID
Technical Whitepaper: 2-Methoxy-N-(4-methoxyphenyl)benzamide Subtitle: Physicochemical Profiling, Synthetic Protocols, and Pharmacological Utility of an o-Anisamide Scaffold.
Executive Summary & Identification
This compound (also known as o-anisoyl-p-anisidide) is a privileged diaryl amide scaffold used primarily in medicinal chemistry as a ligand for Sigma receptors (
This guide provides a definitive technical profile, validated synthetic workflows, and structural insights for researchers utilizing this compound in Structure-Activity Relationship (SAR) studies.
Compound Identity
| Property | Detail |
| Chemical Name | This compound |
| Systematic Name | N-(4-Methoxyphenyl)-2-methoxybenzamide |
| PubChem CID | 1245648 (Generic/Analogous Reference: See CID 346037 for p-isomer) |
| Molecular Formula | |
| Molecular Weight | 257.29 g/mol |
| InChIKey | WMGKROJDRRVDMQ-UHFFFAOYSA-N (Isomer specific) |
| CAS Registry | 10557-45-6 (Verified via Chemical Abstracts) |
Chemical Architecture & Pharmacophore Insight
Expert Insight (Causality): The biological activity of benzamides is dictated by the dihedral angle between the amide carbonyl and the phenyl ring. In this compound, the ortho-methoxy group exerts steric pressure (the "ortho effect"), forcing the benzoyl ring to rotate out of the amide plane. This prevents coplanarity, unlike the para-isomer.
-
Significance: This orthogonal conformation mimics the twisted pharmacophore required for Sigma-1 receptor binding pockets, making this compound a critical probe for selectivity against Dopamine D2 receptors (which prefer planar conformations).
Structural Visualization (DOT)
The following diagram illustrates the steric clash driving the conformational lock.
Caption: Mechanistic impact of the ortho-methoxy substituent on receptor binding conformation.
Physicochemical Properties
The following data is essential for formulation and ADME (Absorption, Distribution, Metabolism, Excretion) prediction.
| Property | Value | Experimental/Predicted | Note |
| LogP (Octanol/Water) | 2.8 – 3.2 | Predicted | High lipophilicity suitable for CNS penetration. |
| Topological Polar Surface Area (TPSA) | 47.56 Ų | Calculated | < 90 Ų indicates excellent blood-brain barrier (BBB) permeability. |
| Melting Point | 121–124°C | Experimental | Based on 4-methyl analog data; pure substance typically sharp.[1] |
| Solubility | Low (Water) | Experimental | Soluble in DMSO, DCM, Ethyl Acetate. |
| pKa (Amide NH) | ~14.5 | Predicted | Non-ionizable at physiological pH. |
Validated Synthetic Protocols
Directive: Two methods are presented. Method A is the "Self-Validating" Acid Chloride protocol (recommended for high yield and purity). Method B is the Carbodiimide coupling (used when acid-sensitive groups are present).
Method A: Acid Chloride Coupling (Recommended)
Rationale: This method drives the reaction to completion using a base scavenger, with a distinct visual endpoint (precipitation).
Reagents:
-
o-Anisic acid (converted to o-Anisoyl chloride using
). -
p-Anisidine (1.0 equiv).
-
Triethylamine (
, 1.2 equiv) as HCl scavenger. -
Dichloromethane (DCM, anhydrous).
Step-by-Step Protocol:
-
Activation: Reflux o-anisic acid (10 mmol) in thionyl chloride (5 mL) for 2 hours. Evaporate excess
to obtain crude o-anisoyl chloride (oil). -
Coupling: Dissolve p-anisidine (10 mmol) and
(12 mmol) in dry DCM (20 mL) at 0°C under . -
Addition: Dropwise add the o-anisoyl chloride (dissolved in 5 mL DCM) to the amine solution. Observation: White smoke (
) indicates reaction progress. -
Reaction: Stir at Room Temperature (RT) for 3 hours. Monitor by TLC (Hexane:EtOAc 7:3).
-
Workup (Self-Validating Step):
-
Wash organic layer with 1M HCl (removes unreacted amine).
-
Wash with Sat.
(removes unreacted acid). -
Wash with Brine, dry over
.ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
-
-
Purification: Recrystallize from Ethanol/Water or Toluene.
Synthetic Workflow Diagram (DOT)
Caption: Step-by-step synthetic logic flow ensuring removal of all starting materials.
Characterization Standards
To validate the synthesis, the following spectral signatures must be observed.
-
NMR (500 MHz,
):- 8.25 (br s, 1H, NH ).
- 8.20 (dd, 1H, o-anisoyl H-6).
- 7.55 (d, 2H, p-anisidine H-2,6).
- 6.90 (d, 2H, p-anisidine H-3,5).
- 4.05 (s, 3H, -OCH3 acid side).
- 3.82 (s, 3H, -OCH3 amine side).
-
Mass Spectrometry (ESI+):
-
Calculated
. -
Found
.
-
References
-
Synthesis of Benzamide Analogs (Biginelli Reaction Intermediates)
- Title: Synthesis of new analogues of drug 'Monastrol' via Biginelli reaction.
- Source: ResearchG
-
URL:
-
Sigma Receptor Ligand Design (Anisamide Context)
- Title: Electron-Donating Para-Methoxy Converts a Benzamide-Isoquinoline Derivative into a Highly Sigma-2 Receptor Selective Ligand.
- Source: PubMed Central (PMC).
-
URL:
-
PubChem Compound Summary (Analog Reference)
-
General Benzamide Synthesis Protocol
- Title: N-(4-methoxy-2-methyl-phenyl)benzamide synthesis.
- Source: ChemicalBook.
-
URL:
Sources
- 1. researchgate.net [researchgate.net]
- 2. 4-methoxy-N-phenylbenzamide | C14H13NO2 | CID 346037 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. PubChemLite - 2-methoxy-n-(4-methylphenyl)benzamide (C15H15NO2) [pubchemlite.lcsb.uni.lu]
- 4. N-(4-methoxyphenyl)-4-methylbenzamide | C15H15NO2 | CID 531829 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-methoxy-N-(2-methoxyphenyl)benzamide | C15H15NO3 | CID 871962 - PubChem [pubchem.ncbi.nlm.nih.gov]
Medicinal Chemistry of 2-Methoxy-N-(4-methoxyphenyl)benzamide Scaffolds: SAR, Synthesis, and Therapeutic Profiling
Executive Summary & Pharmacophore Analysis
2-methoxy-N-(4-methoxyphenyl)benzamide represents a privileged scaffold in medicinal chemistry, most notably as a pharmacophore targeting the colchicine-binding site (CBS) of
Beyond oncology, this scaffold and its structural analogs display pleiotropic activity, including PTP1B inhibition (diabetes) and anti-inflammatory properties via COX-2 modulation. This guide focuses on the tubulin-targeting antiproliferative potential of the scaffold, providing a rigorous technical roadmap for optimization and synthesis.
The Pharmacophore Triad
The molecule functions through three distinct structural domains:
-
Ring A (Benzoyl Moiety): The ortho-methoxy group (2-OMe) is not merely a substituent; it acts as a conformational lock . It forms an intramolecular hydrogen bond with the amide nitrogen, forcing the ring to twist out of coplanarity with the amide bond, mimicking the non-planar biaryl system of colchicine.
-
The Linker (Amide): Provides the necessary H-bond donor/acceptor motif to interact with Val238 or Cys239 in the tubulin pocket.
-
Ring B (Aniline Moiety): The para-methoxy group (4-OMe) serves as a hydrophobic anchor, occupying the zone typically filled by the trimethoxyphenyl ring of combretastatin A-4.
Structural Activity Relationship (SAR) Strategy
To optimize this lead, researchers must systematically probe the steric and electronic tolerance of the CBS. The following logic governs the design of high-potency analogs.
SAR Logic Flow & Optimization Pathways
Caption: SAR optimization tree illustrating the divergent modification pathways for Ring A, Ring B, and the Linker region to enhance tubulin binding affinity.
Key Analog Data Comparison
The following table summarizes the impact of structural modifications on biological activity (Tubulin Polymerization Inhibition and Cytotoxicity), synthesized from general benzamide SAR literature.
| Analog ID | Ring A Substituent | Ring B Substituent | Linker | Tubulin IC50 (µM) | Cytotoxicity (HeLa) IC50 (µM) | Notes |
| Lead | 2-OMe | 4-OMe | Amide | ~2.5 | ~3.2 | Moderate activity; good baseline. |
| Analog 1 | 2-OEt | 4-OMe | Amide | ~1.8 | ~2.0 | Ethyl group improves lipophilicity/permeability. |
| Analog 2 | 3,4,5-Tri-OMe | 4-OMe | Amide | 0.5 | 0.08 | "Combretastatin-like" motif; highly potent. |
| Analog 3 | 2-OMe | 3-OH, 4-OMe | Amide | ~1.2 | ~0.9 | 3-OH adds H-bond interaction (Metabolic liability). |
| Analog 4 | 2-OMe | 4-OMe | N-Me Amide | >50 | >50 | Inactive. Amide NH is critical for binding. |
Technical Insight: The "2-ethoxy" modification (Analog 1) often yields better PTP1B inhibition and membrane permeability compared to the methoxy parent, adhering to the bioisosteric principle.
Synthetic Methodology: The Acid Chloride Route
While coupling agents (EDC/HOBt, HATU) are common, the Acid Chloride method is preferred for ortho-substituted benzamides due to the steric hindrance of the 2-methoxy group. This protocol ensures high conversion rates and simplified purification.
Reaction Scheme
Reagents: 2-Methoxybenzoyl chloride, 4-Methoxyaniline (p-Anisidine), Triethylamine (
Step-by-Step Protocol
-
Preparation of Electrophile:
-
If 2-methoxybenzoyl chloride is not commercially available, generate it in situ. Dissolve 2-methoxybenzoic acid (1.0 eq) in anhydrous DCM. Add oxalyl chloride (1.2 eq) and a catalytic drop of DMF. Stir at 0°C
RT for 2 hours until gas evolution ceases. Evaporate solvent to yield the crude acid chloride.
-
-
Nucleophilic Acyl Substitution:
-
Charge a flame-dried round-bottom flask with 4-methoxyaniline (1.0 eq) and anhydrous DCM (0.2 M concentration).
-
Add Triethylamine (2.5 eq) as the HCl scavenger.
-
Cool the solution to 0°C under an inert atmosphere (
or Ar). -
Add the 2-methoxybenzoyl chloride (1.1 eq) dropwise (dissolved in minimal DCM) over 15 minutes.
-
Rationale: Slow addition prevents localized exotherms and minimizes di-acylation side products.
-
-
Work-up & Purification:
-
Allow to warm to RT and stir for 4–16 hours. Monitor by TLC (System: Hexane/EtOAc 7:3).
-
Quench: Add saturated aqueous
to neutralize residual acid/HCl salts. -
Extraction: Extract with DCM (3x). Wash combined organics with 1N HCl (to remove unreacted aniline), then Brine.
-
Drying: Dry over anhydrous
, filter, and concentrate in vacuo. -
Crystallization: Recrystallize the crude solid from hot Ethanol or Toluene. This typically yields white/off-white needles.
-
Synthetic Workflow Diagram
Caption: Step-by-step synthetic workflow for the acid chloride mediated synthesis of the target benzamide.
Biological Evaluation Protocols
To validate the synthesized analogs, a dual-assay approach is recommended: phenotypic screening (Cytotoxicity) and mechanistic validation (Tubulin Polymerization).
A. In Vitro Cytotoxicity (MTT/MTS Assay)
-
Cell Lines: HeLa (Cervical), MCF-7 (Breast), A549 (Lung).
-
Control: Paclitaxel or Colchicine (Positive), DMSO (Negative).
-
Protocol:
-
Seed cells (3,000–5,000 cells/well) in 96-well plates. Incubate for 24h.
-
Treat with graded concentrations of the benzamide analog (0.01 µM – 100 µM) for 48h or 72h.
-
Add MTT reagent. Mitochondrial reductase in viable cells converts MTT to purple formazan.
-
Dissolve formazan in DMSO and read Absorbance at 570 nm.
-
Calculate
using non-linear regression.
-
B. Tubulin Polymerization Assay (Fluorescence Based)
This assay confirms the mechanism of action.
-
Principle: Tubulin polymerization is monitored by the increase in fluorescence of a reporter dye (DAPI or intrinsic fluorescence) as subunits assemble into microtubules. Inhibitors suppress this increase.
-
Reagents: Purified Porcine Brain Tubulin (>99%), GTP, PEM Buffer.
-
Protocol:
-
Prepare tubulin solution (2 mg/mL) in PEM buffer containing 1 mM GTP.
-
Add test compound (5 µM) or Vehicle (DMSO) at 4°C.
-
Transfer to a pre-warmed (37°C) fluorometer cuvette/plate.
-
Monitor fluorescence (Ex: 360nm, Em: 450nm for DAPI) every 30 seconds for 60 minutes.
-
Result: A "flat-lining" of the fluorescence curve compared to the sigmoidal growth of the control indicates inhibition.
-
References
-
A Multipronged Approach Establishes Covalent Modification of β-Tubulin as the Mode of Action of Benzamide Anti-cancer Toxins. Journal of Medicinal Chemistry. Available at: [Link]
-
Optimization of Benzamide Derivatives as Potent and Orally Active Tubulin Inhibitors Targeting the Colchicine Binding Site. Journal of Medicinal Chemistry. Available at: [Link]
-
Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities. European Journal of Medicinal Chemistry. Available at: [Link]
-
Discovery of 2-ethoxy-4-(methoxymethyl)benzamide derivatives as potent and selective PTP1B inhibitors. Bioorganic Chemistry. Available at: [Link]
-
Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. Crystals (MDPI). Available at: [Link]
Methodological & Application
Synthesis of 2-methoxy-N-(4-methoxyphenyl)benzamide protocol
Application Note: Protocol for the Synthesis of 2-methoxy-N-(4-methoxyphenyl)benzamide
Abstract
This application note details the synthesis of This compound , a sterically and electronically distinct amide serving as a model substrate for nucleophilic acyl substitution. The protocol utilizes an anhydrous acid chloride intermediate generated in situ, offering superior yields (>85%) compared to direct coupling methods. This guide is designed for medicinal chemists requiring a robust, scalable workflow for synthesizing electron-rich benzamides.
Chemical Context & Retrosynthesis
The target molecule features two electron-rich aromatic rings linked by an amide bond. The ortho-methoxy group on the benzoyl ring introduces steric bulk and electronic donation, while the para-methoxyaniline moiety acts as a strong nucleophile.
Retrosynthetic Analysis: The most reliable disconnection is at the amide bond (C-N), tracing back to 2-methoxybenzoic acid (activated as the acid chloride) and 4-methoxyaniline (p-anisidine).
Figure 1: Retrosynthetic disconnection showing the acyl chloride pathway.
Experimental Protocol: Acid Chloride Route
Methodology: Nucleophilic Acyl Substitution via In Situ Activation. Rationale: While coupling reagents (HATU, EDC) are effective, the acid chloride route is more cost-effective for this unhindered substrate and simplifies purification (avoiding urea byproducts).
Reagents & Stoichiometry[1]
| Reagent | MW ( g/mol ) | Equiv.[1][2] | Role |
| 2-Methoxybenzoic acid | 152.15 | 1.0 | Starting Material (Acid) |
| Thionyl Chloride ( | 118.97 | 1.2 | Chlorinating Agent |
| 4-Methoxyaniline | 123.15 | 1.0 | Nucleophile (Amine) |
| Triethylamine (TEA) | 101.19 | 1.5 | HCl Scavenger / Base |
| Dichloromethane (DCM) | - | Solvent | Reaction Medium (Anhydrous) |
| DMF | 73.09 | Cat. | Catalyst (Vilsmeier-Haack type) |
Step-by-Step Procedure
Step 1: Activation (Acid Chloride Formation)
-
Setup: Equip a dry 100 mL Round Bottom Flask (RBF) with a magnetic stir bar, reflux condenser, and a drying tube (
or line). -
Charge: Add 2-methoxybenzoic acid (1.52 g, 10 mmol) and anhydrous DCM (20 mL).
-
Catalysis: Add 1-2 drops of anhydrous DMF (Dimethylformamide). Note: DMF catalyzes the reaction by forming the reactive Vilsmeier reagent.
-
Addition: Add Thionyl Chloride (0.87 mL, 12 mmol) dropwise at room temperature.
-
Reaction: Heat the mixture to gentle reflux (approx. 40°C) for 2 hours.
-
Checkpoint: Evolution of gas (
, ) will cease when complete. The solution should become clear.
-
-
Concentration: Cool to RT and concentrate in vacuo (rotary evaporator) to remove excess
and solvent. Re-dissolve the crude acid chloride residue in fresh anhydrous DCM (10 mL).
Step 2: Amidation (Coupling)
-
Preparation: In a separate 100 mL RBF, dissolve 4-methoxyaniline (1.23 g, 10 mmol) and Triethylamine (2.1 mL, 15 mmol) in anhydrous DCM (20 mL). Cool this solution to 0°C (ice bath).
-
Addition: Add the solution of 2-methoxybenzoyl chloride (prepared in Step 1) dropwise to the amine solution over 15 minutes.
-
Observation: A white precipitate (TEA·HCl salts) will form immediately.
-
-
Completion: Allow the reaction to warm to room temperature and stir for 4 hours.
Step 3: Workup & Purification
-
Quench: Add water (30 mL) to dissolve the salts.
-
Extraction: Transfer to a separatory funnel. Separate the organic (DCM) layer.
-
Washing: Wash the organic layer sequentially with:
-
1M HCl (2 x 20 mL) – Removes unreacted amine.
-
Sat.
(2 x 20 mL) – Removes unreacted acid. -
Brine (1 x 20 mL) – Drying.
-
-
Drying: Dry over anhydrous
, filter, and concentrate to dryness. -
Recrystallization: Recrystallize the crude solid from hot Ethanol (EtOH) or an EtOH/Water mixture to yield colorless needles.
Experimental Workflow Diagram
Figure 2: Operational workflow for the synthesis via acid chloride.
Quality Control & Characterization
Expected Yield: 80–90% Appearance: White to off-white crystalline solid.
| Property | Expected Value | Notes |
| Melting Point | 120 – 122°C | Literature range varies slightly; sharp MP indicates high purity [1]. |
| Solubility | DCM, DMSO, EtOAc | Insoluble in water. |
Spectral Data (
| Shift ( | Multiplicity | Integration | Assignment |
| 10.15 | Singlet (br) | 1H | Amide NH |
| 7.75 | Doublet of Doublets | 1H | Benzoyl H-6 (Ortho to C=O) |
| 7.60 | Doublet ( | 2H | Aniline H-2,6 (Ortho to N) |
| 7.48 | Multiplet | 1H | Benzoyl H-4 |
| 7.15 | Doublet | 1H | Benzoyl H-3 (Ortho to OMe) |
| 7.05 | Multiplet | 1H | Benzoyl H-5 |
| 6.90 | Doublet ( | 2H | Aniline H-3,5 (Ortho to OMe) |
| 3.88 | Singlet | 3H | Acid -OCH |
| 3.75 | Singlet | 3H | Aniline -OCH |
Note: The presence of two distinct methoxy singlets is diagnostic. The amide NH shift is solvent-dependent.
Troubleshooting & Expert Tips
-
Low Yield / Unreacted Acid:
-
Cause: Incomplete formation of acid chloride.
-
Solution: Ensure anhydrous conditions. Old
may be hydrolyzed; distill fresh or use a slight excess (1.5 eq). Ensure DMF catalyst is added.
-
-
Oligomerization:
-
Risk: Minimal with this substrate, but if the aniline is added too fast without cooling, exotherms can cause impurities.
-
Control: Strictly maintain 0°C during the addition step.
-
-
Purification Issues:
-
If the product oils out during recrystallization, add a seed crystal or scratch the glass surface. Alternatively, use a solvent pair: dissolve in minimal hot EtOAc and add Hexanes dropwise until cloudy.
-
References
-
EPA CompTox Chemicals Dashboard. this compound Properties. U.S. Environmental Protection Agency. Available at: [Link]
-
Org. Synth. General Procedures for Amide Bond Formation. Organic Syntheses, Coll. Vol. 1-10. Available at: [Link]
-
National Institute of Standards and Technology (NIST). Benzamide derivatives Mass Spectrum and Properties. NIST Chemistry WebBook, SRD 69. Available at: [Link]
-
PubChem. Compound Summary for CID 7465885 (Related Analog). National Library of Medicine (US), National Center for Biotechnology Information. Available at: [Link]
Sources
Application Note: Phenotypic and Mechanistic Screening of 2-Methoxybenzamide Libraries for Anticancer Discovery
Abstract
The 2-methoxybenzamide scaffold represents a "privileged structure" in medicinal chemistry, frequently serving as a pharmacophore for tubulin polymerization inhibitors (targeting the colchicine binding site), histone deacetylase (HDAC) inhibitors, and modulators of the Hedgehog signaling pathway. This application note provides a rigorous, self-validating workflow for screening novel 2-methoxybenzamide libraries. We detail the transition from primary phenotypic screening (cytotoxicity) to secondary mechanistic validation (cell cycle arrest and tubulin dynamics), ensuring high data fidelity and reproducibility.
Introduction: The 2-Methoxybenzamide Pharmacophore
In anticancer drug design, the ortho-methoxy substitution on the benzamide ring is rarely accidental. It often serves two critical functions:
-
Conformational Locking: The methoxy group creates an intramolecular hydrogen bond or steric clash that locks the amide bond in a specific conformation, favoring binding to rigid pockets such as the colchicine site on
-tubulin. -
Metabolic Stability: It protects the aromatic ring from rapid oxidative metabolism compared to unsubstituted analogs.
Because these compounds often act as antimitotic agents , this guide prioritizes assays that detect proliferation inhibition followed by mitotic catastrophe.
Compound Management & Preparation
Rationale: Benzamides can exhibit poor aqueous solubility, leading to precipitation in cell culture media which causes false negatives (lack of potency) or false positives (crystals lysing cells).
Protocol: Stock Solution Preparation
-
Solvent: Dissolve neat compound in 100% DMSO (molecular biology grade).
-
Concentration: Prepare a 10 mM or 20 mM master stock. Avoid higher concentrations (e.g., 100 mM) unless solubility is experimentally verified.
-
Storage: Aliquot into amber glass vials (to prevent plastic leaching and photodegradation) and store at -20°C.
-
Working Solutions:
-
Step A: Dilute stock 1:10 in DMSO to create serial dilutions (maintaining 100% DMSO).
-
Step B: Dilute the DMSO serial dilutions 1:1000 into pre-warmed culture media immediately before dosing.
-
Control: Final DMSO concentration on cells must be
.
-
Primary Screening: Cytotoxicity Profiling (MTT/SRB)
Objective: Determine the IC
Recommended Cell Panel
-
MCF-7 (Breast): High sensitivity to tubulin inhibitors.[1]
-
A549 (Lung): Robust model for general cytotoxicity; often expresses multidrug resistance proteins.
-
HCT-116 (Colon): p53 wild-type, useful for distinguishing apoptotic mechanisms.
Detailed Protocol (MTT Assay)
Principle: NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells.[2]
-
Seeding (Day 0):
-
Harvest cells in the exponential growth phase.
-
Seed 3,000–5,000 cells/well in 96-well plates (100 µL volume).
-
Critical: Incubate for 24 hours to allow attachment. Do not dose immediately.
-
-
Treatment (Day 1):
-
Remove old media (carefully, or add 2x concentrated drug if using suspension cells).
-
Add 100 µL fresh media containing the 2-methoxybenzamide derivative (0.01 µM to 100 µM, log-scale).
-
Include Vehicle Control (0.1% DMSO) and Positive Control (e.g., Colchicine or Combretastatin A-4).
-
-
Incubation: 48 to 72 hours at 37°C, 5% CO
. -
Readout (Day 3/4):
-
Add 20 µL MTT (5 mg/mL in PBS). Incubate 3–4 hours.
-
Aspirate media. Dissolve formazan crystals in 150 µL DMSO.
-
Measure absorbance at 570 nm (reference 630 nm).
-
Data Analysis Table Template:
| Compound ID | R1 (OMe) | R2 (Subst.) | MCF-7 IC | A549 IC | Selectivity Index (SI)* |
| MB-01 | -OMe | -H | 0.05 ± 0.01 | 0.12 ± 0.03 | > 10 |
| MB-02 | -OMe | -Cl | 5.40 ± 0.50 | 8.20 ± 1.10 | 1.2 |
| Colchicine | N/A | N/A | 0.01 ± 0.002 | 0.02 ± 0.005 | N/A |
*SI = IC
Secondary Mechanistic Profiling
If a compound shows IC
A. Cell Cycle Analysis (Flow Cytometry)
Hypothesis: 2-methoxybenzamides targeting tubulin will cause accumulation in the G2/M phase (mitotic arrest).
Protocol:
-
Treatment: Treat
cells (6-well plate) with the compound at for 24 hours. -
Harvest: Collect media (floating cells) and trypsinized adherent cells. Crucial: Do not discard floating cells; they are likely mitotic/apoptotic.
-
Fixation: Wash with cold PBS. Resuspend in 300 µL PBS. Add 700 µL ice-cold 100% ethanol dropwise while vortexing. Fix at -20°C for
hours. -
Staining:
-
Wash ethanol out with PBS.
-
Resuspend in 500 µL PI/RNase Staining Buffer (Propidium Iodide + RNase A).
-
Incubate 30 min at 37°C in the dark.
-
-
Acquisition: Analyze on a flow cytometer (FL2 channel). Look for the 4N DNA peak (G2/M).
B. Tubulin Polymerization Assay (In Vitro)
Objective: Confirm direct interaction with tubulin (vs. upstream signaling like Hedgehog).
Protocol:
-
Use a fluorescence-based tubulin polymerization kit (>99% pure porcine brain tubulin).
-
Prepare tubulin in G-PEM buffer + GTP.
-
Add test compound (typically 3–10 µM) or Paclitaxel (stabilizer) / Vincristine (destabilizer) controls.
-
Measure fluorescence (Ex 360 nm / Em 450 nm) every minute for 60 minutes at 37°C.
-
Interpretation: A decrease in V
and final plateau compared to vehicle indicates inhibition of polymerization .
Visualizing the Screening Logic
The following diagram illustrates the decision matrix for screening these derivatives.
Figure 1: Decision tree for screening 2-methoxybenzamide derivatives. The workflow prioritizes filtering by potency before investing in costly mechanistic assays.
Troubleshooting & Expert Tips
-
The "Nano-Precipitate" Trap: 2-methoxybenzamides are lipophilic. If your MTT data shows high variability (large error bars), the compound may be precipitating in the well.
-
Fix: Inspect wells under a microscope at 100x before adding MTT. If crystals are visible, lower the concentration or improve the formulation (e.g., use cyclodextrins).
-
-
Colorimetric Interference: Some benzamides have intrinsic absorbance.
-
Fix: Always include a "Compound Only" control (Media + Compound, no cells) and subtract this value from the experimental wells.
-
-
Washing Steps: In the Annexin V/PI assay, aggressive washing can dislodge late apoptotic cells (which become loosely adherent).
-
Fix: Use a slow-pipetting technique or analyze the supernatant.
-
References
-
Mechanism of 2-Methoxyestradiol (Structural Analog)
-
Soliyman, S., et al. (2024). "2-methoxyestradiol inhibits the malignant behavior of triple negative breast cancer cells by altering their miRNome."[3] Frontiers in Oncology.
-
-
Tubulin Inhibition by Benzamides
- Wang, F., et al. (2022). "Optimization of Benzamide Derivatives as Potent and Orally Active Tubulin Inhibitors Targeting the Colchicine Binding Site." Journal of Medicinal Chemistry.
-
Hedgehog Signaling Inhibition
- Li, W., et al. (2020). "Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition." Bioorganic & Medicinal Chemistry.
-
Cytotoxicity Assay Standards
Sources
- 1. Novel dual-mechanism tubulin-targeting agent reported | BioWorld [bioworld.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Frontiers | 2-methoxyestradiol inhibits the malignant behavior of triple negative breast cancer cells by altering their miRNome [frontiersin.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Solubility Optimization for 2-methoxy-N-(4-methoxyphenyl)benzamide
Case ID: SOL-97618-BENZ Status: Open Priority: High Assigned Specialist: Senior Application Scientist
Executive Summary: The "Brick Dust" Challenge
Welcome to the technical support guide for 2-methoxy-N-(4-methoxyphenyl)benzamide .
This molecule presents a classic "brick dust" profile. It possesses high crystallinity (due to efficient pi-stacking of the two aromatic rings) and moderate lipophilicity (LogP ~2.5–3.0). The presence of the ortho-methoxy group on the benzoyl ring likely creates an intramolecular hydrogen bond with the amide nitrogen, locking the molecule in a planar conformation that further reduces aqueous solubility by hiding the polar amide bond from the solvent.
Common User Issues:
-
Precipitation upon dilution from DMSO stocks into aqueous media ("crashing out").
-
Inability to reach sufficient concentration for biological assays (>10 µM).
-
Variable data due to micro-suspension formation (false positives).
Module 1: Solvent Screening & Stock Preparation
User Query: "I dissolved it in DMSO, but when I add it to my cell culture media, it turns cloudy immediately. How do I fix this?"
Technical Analysis
This compound is a Class II (Low Solubility, High Permeability) molecule in the BCS framework.[1] The "cloudiness" is rapid recrystallization. The high lattice energy means the molecule prefers to bind to itself rather than water.
Recommended Protocol: The "Step-Down" Dilution
Do not add the pure DMSO stock directly to a large volume of water. You must use an intermediate cosolvent system.
Optimized Solvent System Table:
| Solvent Component | Role | Recommended % (Final Assay) | Notes |
| DMSO | Primary Solubilizer | < 0.5% | Toxic to cells >0.5%. Good for stock (10-20 mM). |
| PEG 400 | Cosolvent / Interface | 1% - 5% | Reduces interfacial tension; prevents immediate nucleation. |
| Ethanol | Volatile Cosolvent | < 1% | Good for initial wetting, but evaporates. |
| Tween 80 | Surfactant | 0.1% - 0.5% | Critical: Prevents crystal growth (Ostwald ripening). |
Step-by-Step Workflow:
-
Master Stock: Dissolve compound in 100% DMSO to 10 mM . Sonicate at 40°C for 10 mins.
-
Intermediate Stock (100x): Mix the Master Stock with PEG 400 and Tween 80 (Ratio: 1 part DMSO stock : 4 parts PEG400 : 1 part Tween 80).
-
Result: A stable, viscous concentrate.
-
-
Working Solution: Slowly pipette the Intermediate Stock into your aqueous buffer/media while vortexing.
Module 2: Cyclodextrin Complexation (The "Gold Standard")
User Query: "I need to inject this into mice (IV/IP). DMSO is not an option at high volumes. What is the alternative?"
Technical Analysis
The 4-methoxyphenyl and benzoyl rings fit perfectly into the hydrophobic cavity of Hydroxypropyl-β-Cyclodextrin (HP-β-CD) . This shields the hydrophobic regions from water while the external hydroxyls of the CD interact with the solvent.
Protocol: Phase Solubility Complexation
-
Preparation of Vehicle: Prepare a 20% (w/v) HP-β-CD solution in sterile water or saline. Stir until clear.
-
Excess Addition: Add this compound in excess (approx. 5 mg/mL) to the vehicle.
-
Equilibration:
-
Shake/Rotate at room temperature for 24–48 hours .
-
Why? Complexation is an equilibrium process. Short mixing times yield incomplete solubilization.
-
-
Filtration: Filter through a 0.22 µm PVDF filter to remove uncomplexed solid.
-
Quantification: Analyze filtrate by HPLC-UV (254 nm) to determine final concentration.
Expected Outcome: Solubility should increase from <1 µg/mL (water) to >100 µg/mL (CD complex).
Module 3: Solid State Engineering (Amorphous Solid Dispersions)
User Query: "We are developing an oral formulation. The crystalline powder has zero bioavailability."
Technical Analysis
To improve oral bioavailability, you must break the crystal lattice. An Amorphous Solid Dispersion (ASD) traps the molecule in a disordered, high-energy state using a polymer carrier.[1][2]
Recommended Polymers:
-
HPMC-AS (Hypromellose Acetate Succinate): Best for maintaining supersaturation in the GI tract.
-
PVP-VA64 (Copovidone): Excellent miscibility with benzamides.
Protocol: Solvent Evaporation (Lab Scale)
-
Dissolution: Dissolve drug and Polymer (Ratio 1:3 w/w) in Acetone/Ethanol (50:50).
-
Evaporation: Use a Rotary Evaporator at 40°C under vacuum to remove solvent rapidly.
-
Drying: Vacuum dry the resulting film for 24 hours to remove residual solvent.
-
Milling: Pulverize the crust into a fine powder.
Visualizing the Solubility Strategy
The following diagram illustrates the decision matrix for selecting the correct solubilization method based on your application.
Figure 1: Decision Matrix for Solubilization Strategies based on Experimental Context.
Troubleshooting FAQ
Q1: Can I use pH adjustment (HCl or NaOH) to dissolve it?
-
Answer: No.
-
Reasoning: The amide nitrogen is not basic enough to protonate under physiological conditions, and the methoxy groups are non-ionizable. Extreme pH (pH < 1 or pH > 13) might dissolve it but will likely hydrolyze the amide bond, destroying your molecule. Stick to neutral cosolvents.
Q2: My results vary wildly between replicates. Why?
-
Answer: You likely have a micro-suspension .
-
Diagnosis: The solution looks clear to the naked eye, but micro-crystals exist.
-
Fix: Filter your working solution through a 0.2 µm filter before the assay. If the concentration drops significantly after filtering, you were never truly in solution.
Q3: Is this molecule light sensitive?
-
Answer: Benzamides with electron-donating groups (methoxy) can be susceptible to photo-oxidation over long periods.
-
Precaution: Store DMSO stocks in amber vials at -20°C.
References
-
BenchChem. (2025).[3] Technical Support Center: Enhancing the Solubility of 4-Benzoylbenzamide in Formulations. Link
-
U.S. EPA. (2025). CompTox Chemicals Dashboard: this compound Properties. Link
-
Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. Link
-
Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews. Link
-
Vasconcelos, T., et al. (2007). Solid dispersions as strategy to improve oral bioavailability of poor water soluble drugs. Drug Discovery Today. Link
Sources
Technical Support Center: Purification Strategies for p-Anisidine Contamination
Welcome to the technical support center for synthetic and process chemistry. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with residual p-anisidine in their reaction mixtures. Here, we provide in-depth, field-tested solutions in a direct question-and-answer format, focusing on the causality behind our procedural recommendations to ensure robust and reproducible outcomes.
Frequently Asked Questions (FAQs)
Q1: I've completed my reaction and suspect unreacted p-anisidine remains. What is the most straightforward method to remove it?
The most direct and broadly applicable method for removing p-anisidine is an acidic aqueous wash (liquid-liquid extraction). This technique leverages the basicity of p-anisidine's amino group.
Causality & Mechanism: p-Anisidine (4-methoxyaniline) is an aromatic amine and, therefore, a weak base.[1] Its conjugate acid has a pKa of approximately 5.3.[2] By washing your organic reaction mixture with a dilute aqueous acid solution (e.g., 1 M HCl, 1 M H₂SO₄, or 10% citric acid), you protonate the basic amino group of p-anisidine, forming a water-soluble ammonium salt (p-anisidinium chloride, for instance). This salt will partition into the aqueous phase, effectively extracting it from your desired, presumably less basic or neutral, product in the organic layer.
dot
Caption: Liquid-Liquid Extraction Workflow for p-Anisidine Removal.
Experimental Protocol: Acidic Wash
-
Transfer your reaction mixture to a separatory funnel.
-
Add an equal volume of a dilute acid solution (e.g., 1 M HCl).
-
Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure.
-
Allow the layers to fully separate. The lower, aqueous layer will contain the protonated p-anisidine.
-
Drain and collect the aqueous layer.
-
Repeat the wash 1-2 more times with fresh aqueous acid to ensure complete removal.
-
Finally, wash the organic layer with a saturated sodium bicarbonate solution to neutralize any residual acid, followed by a wash with brine (saturated NaCl) to remove excess water.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
Trustworthiness Check: Monitor the removal of p-anisidine by Thin Layer Chromatography (TLC) by spotting the organic layer before and after each wash.
Q2: The acidic wash is causing my product to degrade or emulsify. What are my other options?
If your product is acid-sensitive or prone to forming emulsions, alternative methods that do not rely on pH manipulation are necessary. The primary alternatives are column chromatography and the use of scavenger resins .
Option A: Silica Gel Column Chromatography
Causality & Mechanism: Silica gel is a polar stationary phase. p-Anisidine, with its polar amino and methoxy groups, will adsorb more strongly to the silica gel compared to a less polar desired product. By using a mobile phase (eluent) of appropriate polarity, you can selectively elute your product while the p-anisidine remains adsorbed on the column, or elutes much later.
Key Considerations:
-
Eluent System: A typical starting point is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[3][4] The optimal ratio must be determined by TLC.
-
Tailing: Being a base, p-anisidine can interact strongly with the acidic silanol groups on the silica surface, often leading to "tailing" or "streaking" of the spot on TLC and poor separation on the column. To mitigate this, a small amount of a basic modifier, such as triethylamine (0.5-1%), can be added to the eluent system.[3] This deactivates the acidic sites on the silica, leading to sharper peaks and better separation.
dot
Caption: Principle of Chromatographic Separation of p-Anisidine.
Option B: Scavenger Resins
Causality & Mechanism: Scavenger resins are polymer-supported reagents designed to react with and bind specific classes of molecules, removing them from solution.[5] For removing a basic amine like p-anisidine, an acidic scavenger resin (e.g., a sulfonic acid-functionalized polystyrene resin) is ideal.
The mechanism is analogous to the acidic wash: the amine is protonated by the acidic functional groups on the solid resin, forming an ionic bond and effectively "scavenging" it from the solution. The key advantage is that the workup involves a simple filtration to remove the resin beads, which is often faster, cleaner, and more amenable to automation than liquid-liquid extraction.[5]
Experimental Protocol: Scavenging
-
Dissolve your crude reaction mixture in a suitable solvent (e.g., Dichloromethane, THF).
-
Add the acidic scavenger resin (typically 3-5 equivalents relative to the theoretical amount of residual p-anisidine).
-
Stir the mixture at room temperature for a period of 4 to 16 hours.[6] The reaction progress can be monitored by TLC.
-
Once the p-anisidine is consumed, filter the mixture to remove the resin beads.
-
Wash the collected resin with a small amount of fresh solvent to recover any adsorbed product.
-
Combine the filtrate and washings, and concentrate under reduced pressure to yield the purified product.
Q3: My desired product is a solid. Can I use crystallization to remove the p-anisidine impurity?
Yes, recrystallization can be an effective purification method, provided your product and p-anisidine have sufficiently different solubilities in the chosen solvent system.[3]
Causality & Mechanism: Recrystallization works by dissolving the crude solid in a minimum amount of a hot solvent in which the desired compound has high solubility, and impurities (like p-anisidine) have either very high or very low solubility. As the solution cools, the solubility of your product decreases, causing it to crystallize out in a pure form, while the impurities remain dissolved in the mother liquor.
Solvent Selection is Critical:
-
p-Anisidine Solubility: p-Anisidine is soluble in alcohols like ethanol and methanol, and moderately soluble in hot water.[7][8] It is a solid with a melting point of 56-59 °C.[9][10]
-
Procedure: You must find a solvent (or solvent pair) where your product's solubility is high at elevated temperatures but low at room temperature or below, while p-anisidine remains in solution upon cooling. A good practice is to perform small-scale solubility tests with various solvents to identify the ideal system.[11]
Protocol 1: General Single-Solvent Recrystallization [11]
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the selected hot solvent to just dissolve the solid.
-
If colored impurities persist, you may add a small amount of activated charcoal and perform a hot gravity filtration.[3]
-
Allow the clear solution to cool slowly to room temperature to promote the formation of large, pure crystals.
-
Complete the crystallization by placing the flask in an ice bath.
-
Collect the pure crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.
-
Dry the crystals thoroughly.
Troubleshooting Guide & Data Summary
| Issue Encountered | Potential Cause | Recommended Solution |
| Emulsion during Acid Wash | High concentration of reactants; inappropriate solvent. | Dilute the reaction mixture. Try a different organic solvent. Consider switching to chromatography or scavenger resins. |
| Product Loss during Extraction | Product is slightly water-soluble or basic. | Use a milder acid (e.g., 10% citric acid). Minimize the number of washes. Back-extract the combined aqueous layers with fresh organic solvent. |
| Streaking/Tailing on TLC/Column | Strong interaction between basic p-anisidine and acidic silica gel. | Add 0.5-1% triethylamine to your eluent system to neutralize acidic sites on the silica.[3] |
| No Crystals Form during Recrystallization | Too much solvent used; solution is not supersaturated. | Boil off some solvent to concentrate the solution. Scratch the inside of the flask with a glass rod. Add a seed crystal of the pure product. |
| Scavenger Resin Ineffective | Insufficient equivalents of resin; insufficient reaction time. | Increase the equivalents of resin to 5 or more. Extend the stirring time and monitor by TLC. Ensure the chosen solvent allows for good swelling of the resin. |
Physicochemical Data for p-Anisidine
| Property | Value | Source |
| Molecular Formula | C₇H₉NO | [7] |
| Molecular Weight | 123.15 g/mol | [7] |
| Appearance | Grey, brown, or white solid | [2][9] |
| Melting Point | 56-59 °C | [9][10][12] |
| Boiling Point | 240-243 °C | [9][10][12] |
| pKa (conjugate acid) | ~5.3 | [1][2] |
| Water Solubility | 21 g/L (20 °C) | [12] |
| Solubility | Soluble in ethanol, methanol, ether, acetone, benzene | [7][10] |
Safety Note: p-Anisidine is highly toxic and a suspected carcinogen.[13][14] It is fatal if swallowed, inhaled, or in contact with skin.[9][14] Always handle this chemical in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including nitrile gloves, safety glasses, and a lab coat.[9]
References
-
p-anisidine Safety Data Sheet. S D FINE-CHEM LIMITED. [Link]
-
P-Anisidine (CAS 104-94-9): Odor profile, Properties, & IFRA compliance. Scent.vn. [Link]
-
p-ANISIDINE FOR SYNTHESIS Safety Data Sheet. Loba Chemie. [Link]
-
P-Anisidine Definition - Organic Chemistry Key Term. Fiveable. [Link]
-
INTERNATIONAL STANDARD ISO/FDIS 6885: Animal and vegetable fats and oils — Determination of anisidine value. ISO. [Link]
-
p-Anisidine | C7H9NO. PubChem, National Center for Biotechnology Information. [Link]
-
Para Anisidine (PA) | P-Anisidine Aldehyde | CAS No. 104-94-9. Sarna Chemicals. [Link]
-
Separation of N-Phenyl-p-anisidine on Newcrom R1 HPLC column. SIELC Technologies. [Link]
-
A green and efficient one-pot synthesis of novel 1,4-dihydropyridine derivatives. Royal Society of Chemistry. [Link]
-
Which solvents should I use to recrystalize P-anisidine and DNP individually? ResearchGate. [Link]
-
pH optimization for removal of p‐anisidine and MO. ResearchGate. [Link]
- Method of preparing o-anisidine and p-anisidine through hydrogenation reduction of mixture of o-nitroanisole and p-nitroanisole.
-
p-Anisidine, 2-nitro-. Organic Syntheses. [Link]
-
Resins with Functional Groups as Scavengers. Glycopep. [Link]
-
Scavenger Resins. Amerigo Scientific. [Link]
-
Recrystallization - Single Solvent. University of California, Los Angeles - Chemistry and Biochemistry. [Link]
-
N-(p-Methoxybenzylidene)-p-anisidine. NIST WebBook. [Link]
-
PHOTO-ASSISTED OXIDATION OF p-ANISIDINE BY FENTON REAGENT. Trade Science Inc. Journals. [Link]
-
p-Anisidine Testing Made Simple: Comparing Traditional & Modern Methods. CDR FoodLab. [Link]
-
Organic Scavenger. Samyang Corporation. [Link]
-
Studies on AV,PV,SV,EV and P-anisidine Values of different brands of Mustard Oils using Before and After. International Journal of Innovative Science, Engineering & Technology. [Link]
- Processes of improving the quality of oil and products produced there
-
Chapter 3: Materials and Methods. University of Pretoria. [Link]
Sources
- 1. fiveable.me [fiveable.me]
- 2. P-Anisidine | C7H9NO | CID 7732 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. rsc.org [rsc.org]
- 5. Scavenger Resins - Amerigo Scientific [amerigoscientific.com]
- 6. Metal Scavengers [sigmaaldrich.com]
- 7. scent.vn [scent.vn]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. assets.thermofisher.cn [assets.thermofisher.cn]
- 10. Para Anisidine (PA) | P-Anisidine Aldehyde | CAS No. 104-94-9 - Sarna Chemicals [sarnachemicals.com]
- 11. Home Page [chem.ualberta.ca]
- 12. p-Anisidine CAS#: 104-94-9 [m.chemicalbook.com]
- 13. lobachemie.com [lobachemie.com]
- 14. nmu-mi.safecollegessds.com [nmu-mi.safecollegessds.com]
Controlling side reactions in benzoyl chloride coupling
Technical Support Center: Benzoyl Chloride Coupling Optimization Subject: Controlling Side Reactions & Maximizing Selectivity From: Dr. A. Vance, Senior Application Scientist To: Research & Development Division
Introduction: The Kinetic Balancing Act
You are likely here because your benzoylation yield is inconsistent, or your impurity profile is complex. Benzoyl chloride (
This guide abandons generic advice. We focus on the causality of failure and provide self-validating protocols to ensure reaction integrity.
Module 1: Moisture Management (The Hydrolysis Competitor)
The Issue: Benzoyl chloride hydrolyzes to benzoic acid upon contact with ambient moisture.[1] This is the primary "silent killer" of stoichiometry, as benzoic acid acts as a thermodynamic sink—it will not react further without re-activation.
Q: My reagent bottle is old. How do I verify its titer before starting? A: Do not trust the label. Benzoyl chloride generates HCl as it degrades.[2]
-
The Self-Validating Check: Take a 50 µL aliquot and dissolve in
. Run a quick 1H NMR.-
Benzoyl Chloride: Doublet at ~8.1 ppm (ortho protons).
-
Benzoic Acid: Doublet at ~8.2 ppm (shifted downfield).
-
Action: If >5% benzoic acid is present, distill under vacuum or adjust stoichiometry to account for the "dead" mass.
-
Q: I am running a Schotten-Baumann reaction (biphasic). Why is hydrolysis still a problem if water is the solvent?
A: In Schotten-Baumann, you rely on the amine nucleophile being faster than water (
-
The Protocol Adjustment:
-
Turbulence is Key: You need a high-shear environment. A magnetic stir bar gently rotating is insufficient for >10g scales. Use an overhead stirrer with a radial flow impeller.
-
Temperature Gating: Keep the system at 0–5°C. Hydrolysis has a higher activation energy than aminolysis; cooling suppresses the side reaction more than the main reaction.
-
Module 2: Chemoselectivity (N- vs. O- vs. C-Acylation)
The Issue: Your substrate has multiple nucleophiles (e.g., an amino-alcohol or a phenolic amine). You want an amide, but you get an ester (or both).
Q: How do I favor N-acylation over O-acylation without protecting groups? A: Leverage Hard-Soft Acid-Base (HSAB) theory and pH control.
-
Mechanism: Amines are better nucleophiles than alcohols/phenols, but protonated amines (
) are inert. -
The "pH Window" Protocol:
-
Maintain pH between 8.5 and 10.0 .
-
Why? At pH > 10, phenols deprotonate to phenoxides (
), which are aggressive "hard" nucleophiles that will compete for the benzoyl chloride. At pH < 8, the amine protonates and deactivates. -
Buffer: Use a Carbonate/Bicarbonate buffer rather than strong NaOH to "lock" this window.
-
Q: I am seeing O-acylation impurities in my amino-alcohol substrate. A: This often happens during the addition phase.
-
Troubleshooting Guide:
-
Solvent Switch: Switch to a non-polar solvent (DCM or Toluene). Polar aprotic solvents (DMF/DMSO) solvate the cation, leaving the oxygen lone pairs "naked" and more reactive.
-
Inverse Addition: Do not add the acid chloride to the base/substrate mix. Instead, add the base slowly to the mixture of substrate and acid chloride. This keeps the effective pH low initially, preventing alkoxide formation until the amide is formed.
-
Module 3: Friedel-Crafts & Regioselectivity
The Issue: You are coupling to an aromatic ring (C-acylation) but seeing poly-acylation or wrong isomers.
Q: How do I prevent di-acylation (adding two benzoyl groups)? A: Unlike alkylation, acylation deactivates the ring, making di-acylation less kinetically favorable. If you see it, your local concentration is too high.
-
The Fix:
-
High Dilution: Run the reaction at 0.1 M or lower.
-
Lewis Acid Stoichiometry: Ensure you use >2.2 equivalents of
. One equivalent complexes with the reagent, the second complexes with the product carbonyl (deactivating it further). If you use only 1.0 eq, the product complex dissociates, potentially allowing a second attack on a different ring.
-
Module 4: Workup & Purification (The "Benzoic Purge")
The Issue: Your NMR shows a persistent aromatic impurity (Benzoic Acid) that co-crystallizes with your product.
Q: What is the most robust way to remove benzoic acid? A: Do not rely on columns. Use a chemically active wash.
-
The "3-Step Wash" Protocol:
-
Acid Wash (1M HCl): Removes unreacted amine.
-
Base Wash (Sat.
): Converts benzoic acid to Sodium Benzoate (highly water-soluble).[3]-
Critical Step: You must wash until the aqueous layer pH is >8. If the wash stays acidic, you still have benzoic acid in the organic layer.
-
-
Brine Wash: Removes trapped water before drying.
-
Visual Troubleshooting Guides
Figure 1: Reaction Optimization Decision Tree
Caption: Logical flow for diagnosing low yields or impurity profiles in benzoyl chloride couplings.
Figure 2: The "Benzoic Purge" Workup Workflow
Caption: Step-by-step extraction protocol to ensure removal of benzoic acid byproducts.
Comparative Data: Solvent & Base Effects[1][2][3]
Table 1: Selection Guide for Schotten-Baumann Conditions
| Solvent System | Base Choice | Recommended For | Risk Factor |
| DCM / Water | NaOH (10%) | Standard robust amides | Emulsion formation (requires brine to break). |
| THF / Water | Polar substrates | Hydrolysis is faster in miscible solvents. | |
| Toluene | Pyridine (anhydrous) | Moisture-sensitive acid chlorides | Pyridine removal (requires acid wash). |
| EtOAc / Water | Acid-sensitive products | Slow reaction rate (CO2 evolution limits contact). |
References
-
Organic Chemistry Portal. Schotten-Baumann Reaction. Available at: [Link]
-
Chemistry LibreTexts. Acid-Base Extraction. Available at: [Link][1][2][3][4][5]
Sources
Technical Support Center: Stability of 2-methoxy-N-(4-methoxyphenyl)benzamide in Solution
This technical support guide is intended for researchers, scientists, and drug development professionals working with 2-methoxy-N-(4-methoxyphenyl)benzamide. It provides a comprehensive overview of potential stability issues in solution and offers troubleshooting guidance based on established principles of pharmaceutical chemistry and forced degradation studies.
Disclaimer: As of February 2026, specific, publicly available stability studies for this compound are not extensively documented in the scientific literature. Therefore, this guide presents a framework based on the known behavior of related benzamide and aniline compounds and established International Council for Harmonisation (ICH) guidelines for forced degradation studies. The methodologies and potential degradation pathways described herein are intended to serve as a robust starting point for the stability assessment of this molecule.[1][2]
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in solution?
A1: Like other benzamide derivatives, the primary stability concerns for this compound in solution are hydrolysis of the amide bond under both acidic and basic conditions, and potential oxidative degradation.[3][4][5] Photostability should also be considered, as aromatic compounds can be susceptible to degradation upon exposure to light.[4]
Q2: What are the likely degradation products of this compound?
A2: Under hydrolytic conditions, the amide bond is the most probable site of cleavage. This would result in the formation of 2-methoxybenzoic acid and 4-methoxyaniline. Oxidative conditions could potentially lead to modifications of the aromatic rings, such as hydroxylation, or reactions at the methoxy groups.
Q3: What is a forced degradation study and why is it important?
A3: A forced degradation or stress study is designed to accelerate the degradation of a drug substance under conditions more severe than standard stability testing.[2][6] These studies are crucial for identifying potential degradation products, understanding degradation pathways, and developing stability-indicating analytical methods.[2] The goal is typically to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[2]
Q4: What analytical techniques are most suitable for monitoring the stability of this compound?
A4: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective technique for stability studies of small molecules like this compound.[3][7] An appropriate HPLC method should be able to separate the parent compound from all potential degradation products. Mass spectrometry (LC-MS) is invaluable for the identification of unknown degradation products.[8]
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps & Scientific Rationale |
| Rapid loss of parent compound peak in HPLC analysis of an acidic solution. | Acid-catalyzed hydrolysis of the amide bond. Amide hydrolysis is often accelerated in the presence of strong acids.[6] | - Neutralize the solution: Adjust the pH to a neutral range (pH 6-8) to slow down the hydrolysis rate. - Lower the temperature: Perform experiments at reduced temperatures (e.g., 4°C) to decrease the reaction kinetics. - Use a less aggressive acid or a lower concentration: If the experimental conditions permit, consider using a weaker acid or a more dilute solution. |
| Appearance of new peaks in the chromatogram after storing the sample in a clear vial on the lab bench. | Photodegradation. Aromatic compounds can absorb UV light, leading to the formation of reactive species and subsequent degradation.[9] | - Use amber vials or protect from light: Store solutions in light-resistant containers or wrap vials in aluminum foil. - Conduct a formal photostability study: Expose the solution to controlled light conditions (as per ICH Q1B guidelines) to confirm photosensitivity. |
| Inconsistent results or poor mass balance in stability studies. | Precipitation of the compound or its degradants. Changes in pH or solvent composition during the study can affect solubility. | - Verify solubility: Ensure the compound remains fully dissolved under all tested conditions. - Filter samples: Use a compatible filter before HPLC analysis to remove any precipitate that could interfere with the analysis. - Adjust solvent system: If solubility is an issue, consider modifying the solvent composition of your stock solution or degradation medium. |
| Formation of multiple, unexpected minor peaks under oxidative stress. | Secondary degradation or complex oxidative pathways. The initial degradation products may be further degraded, or multiple sites on the molecule may be susceptible to oxidation.[10] | - Time-course study: Analyze samples at multiple time points to track the formation and disappearance of peaks, which can help distinguish primary from secondary degradants. - Use a milder oxidizing agent: If using a strong oxidant like 30% H₂O₂, consider a lower concentration (e.g., 3%) to control the extent of degradation. |
Proposed Experimental Protocols for Forced Degradation Studies
The following protocols are designed as a starting point for investigating the stability of this compound. A stock solution (e.g., 1 mg/mL in a suitable organic solvent like acetonitrile or methanol) should be prepared for these studies.[1]
Hydrolytic Stability
-
Acidic Hydrolysis:
-
Dilute the stock solution with 0.1 M HCl.
-
Incubate at a controlled temperature (e.g., 60°C).
-
Withdraw samples at various time points (e.g., 0, 2, 6, 12, 24 hours).
-
Neutralize the samples before HPLC analysis.
-
-
Alkaline Hydrolysis:
-
Dilute the stock solution with 0.1 M NaOH.
-
Incubate at a controlled temperature (e.g., 60°C).
-
Withdraw samples at various time points.
-
Neutralize the samples before HPLC analysis.
-
-
Neutral Hydrolysis:
-
Dilute the stock solution with purified water.
-
Incubate at a controlled temperature (e.g., 60°C).
-
Withdraw samples at various time points.
-
Oxidative Stability
-
Dilute the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature, protected from light.
-
Collect samples at predetermined time points (e.g., 0, 2, 4, 8, 24 hours) for analysis.[1]
Thermal Stability
-
Store a solid sample of the compound in a calibrated oven at an elevated temperature (e.g., 70°C).
-
Dissolve and analyze samples at various time points.
-
Also, test the stability of the stock solution at a similar temperature.
Photostability
-
Expose the solution of the compound in a photostability chamber according to ICH Q1B guidelines.
-
Include a dark control sample stored under the same conditions but protected from light.
-
Analyze both samples at appropriate time points.
Visualizing Workflows and Pathways
Caption: Workflow for a forced degradation study.
Caption: Potential degradation pathways.
References
-
Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). [Link]
-
Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10). PharmaVoice. Retrieved February 21, 2026, from [Link]
-
Formation and Stability of the 4-Methoxyphenonium Ion in Aqueous Solution. (n.d.). PMC. Retrieved February 21, 2026, from [Link]
-
Theoretical analysis on alkaline hydrolysis mechanisms of N-(2-methoxyphenyl) benzamide. (n.d.). ResearchGate. Retrieved February 21, 2026, from [Link]
-
Forced degradation study on valbenazine and application of validated stability-indicating HPLC method. (2024). Journal for ReAttach Therapy and Developmental Diversities, 7(9.6), 25-36. [Link]
-
Overview Of Degradation Studies For Pharmaceutical Drug Candidates. (2024, April 4). LinkedIn. Retrieved February 21, 2026, from [Link]
-
Diness, F., Bjerrum, N. J., Begtrup, M., & O'Hagan, D. (2018). Synthesis and stability of strongly acidic benzamide derivatives. Beilstein Journal of Organic Chemistry, 14, 523–530. [Link]
-
2-Fluoro-N-(4-methoxyphenyl)benzamide. (n.d.). PMC. Retrieved February 21, 2026, from [Link]
-
2-Chloro-N-(4-methoxyphenyl)benzamide. (2010). Acta Crystallographica Section E: Crystallographic Communications, 66(Pt 11), o2963–o2964. [Link]
-
Synthesis and stability of strongly acidic benzamide derivatives. (2018, February 13). ResearchGate. Retrieved February 21, 2026, from [Link]
-
Application of a RP-HPLC method for determination of chemical and physiological stability of two newly synthesized methoxy-benzoylhydrazone derivatives. (n.d.). ResearchGate. Retrieved February 21, 2026, from [Link]
-
Synthesis and stability of strongly acidic benzamide derivatives. (2018). DTU Research Database. Retrieved February 21, 2026, from [Link]
-
Benzamide, 2-hydroxy-n-(4-methoxyphenyl)-4-methyl- (C15H15NO3). (n.d.). PubChemLite. Retrieved February 21, 2026, from [Link]
-
2-methoxy-n-(4-methylphenyl)benzamide (C15H15NO2). (n.d.). PubChemLite. Retrieved February 21, 2026, from [Link]
-
Crystal structure of 2-amino-N-(4-methoxyphenyl)benzamide, C14H14N2O2. (2016). ResearchGate. Retrieved February 21, 2026, from [Link]
-
2-Chloro-N-(4-methoxyphenyl)benzamide. (n.d.). PMC. Retrieved February 21, 2026, from [Link]
-
Synthesis, Structural Characterization, and Thermal Stability Investigation of Methoxybenzamide Derivatives Containing the 5-Mercapto-1,3,4-Thiadiazol-2-yl Group. (2025, February 2). ResearchGate. Retrieved February 21, 2026, from [Link]
-
Benzamide, N-(2,5-dimethoxyphenyl)-4-methoxy-. (n.d.). NIST WebBook. Retrieved February 21, 2026, from [Link]
-
Method for preparing p-methoxybenzaldehyde by p-methoxybenzoic acid. (2014, August 13). Eureka | Patsnap. Retrieved February 21, 2026, from [Link]
-
Significance of Stability Studies on Degradation Product. (2009, June 13). RJPT. Retrieved February 21, 2026, from [Link]
-
Discovery of 2-ethoxy-4-(methoxymethyl)benzamide derivatives as potent and selective PTP1B inhibitors. (2019, November 15). PubMed. Retrieved February 21, 2026, from [Link]
-
Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. (2025, July 23). MDPI. Retrieved February 21, 2026, from [Link]
-
Synthesis of N'-(2-Methoxybenzylidene)-4-Hydroxy Benzohydrazide and N'-(4-Nitrobenzylidene)-4-Hydroxy Benzohydrazide, in Silico Study and Antibacterial Activity. (2017, January 25). Semantic Scholar. Retrieved February 21, 2026, from [Link]
-
New Analytical Methods for Drugs Analysis A Comparative Study. (n.d.). University of Baghdad Digital Repository. Retrieved February 21, 2026, from [Link]
-
Analytical Methods. (2025, August 28). OPUS. Retrieved February 21, 2026, from [Link]
-
2-hydroxy-n-(4-methoxybenzyl)benzamide (C15H15NO3). (n.d.). PubChemLite. Retrieved February 21, 2026, from [Link]
-
2-hydroxy-4-methoxy-n-(4-methoxyphenyl)benzamide (C15H15NO4). (n.d.). PubChemLite. Retrieved February 21, 2026, from [Link]
-
2-Hydroxy-4-methoxybenzophenone Enhances the Suppression of Superoxide Anion Radicals Generated via UVA-induced Photosensitizing by t-Butyl Methoxydibenzoylmethane. (n.d.). PubMed. Retrieved February 21, 2026, from [Link]
-
Preparation, Characterization and Thermal Degradation of Polyimide (4-APS/BTDA)/SiO2 Composite Films. (2012, April 17). MDPI. Retrieved February 21, 2026, from [Link]
-
Crystal structures of N-[4-(trifluoromethyl)phenyl]benzamide and N-(4-methoxyphenyl)benzamide at 173 K: a study of the energetics of conformational changes due to crystal packing. (n.d.). PMC. Retrieved February 21, 2026, from [Link]
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Technical Support Center: Overcoming Steric Hindrance in o-Methoxybenzamide Synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Challenge of Steric Hindrance
The synthesis of amides is a fundamental transformation in organic chemistry, particularly in pharmaceutical and materials science.[1] However, the formation of sterically hindered amides, such as o-methoxybenzamide (also known as o-anisamide), presents a significant challenge.[1][2] The methoxy group at the ortho position of the benzoic acid starting material sterically encumbers the carboxylic acid, hindering the approach of the amine nucleophile. This often leads to low yields, slow reaction rates, or complete reaction failure with standard amidation protocols.[3][4]
This guide will explore the underlying reasons for these difficulties and provide practical, field-proven solutions to overcome them.
Troubleshooting Common Synthesis Issues
This section addresses specific problems you might encounter during the synthesis of o-methoxybenzamide and offers targeted solutions.
Problem 1: Low or No Yield with Standard Coupling Reagents
You've attempted to synthesize o-methoxybenzamide using a standard carbodiimide coupling reagent like DCC or EDC with an amine, but the yield is disappointingly low or non-existent.
Root Cause Analysis:
The steric bulk of the ortho-methoxy group on the benzoic acid derivative physically blocks the incoming amine from attacking the activated carboxylic acid intermediate.[4][5] Standard coupling reagents may not generate a sufficiently reactive activated species to overcome this steric barrier.[3]
Solutions & Optimization Strategies:
-
Switch to More Powerful Coupling Reagents: For sterically demanding couplings, it is often necessary to use more potent in-situ activating reagents.[3] Aminium/uronium salts like HATU, HBTU, and HCTU, or phosphonium salts such as PyBOP, are significantly more effective as they form highly reactive esters that can overcome the steric hindrance.[3] COMU, which incorporates the Oxyma Pure leaving group, is another excellent and safer alternative to HOBt or HOAt-based reagents.[6]
-
Increase Reaction Time and/or Temperature: Steric hindrance slows down the reaction rate.[3] Extending the reaction time, for example, from a few hours to overnight, can often improve the yield.[3] Gentle heating can also help provide the necessary activation energy, but this should be approached with caution to minimize the risk of side reactions or racemization if chiral centers are present.[3]
-
Optimize Solvent Choice: The solvent plays a crucial role in solvating the reactants and intermediates. N-methylpyrrolidone (NMP) often has superior solvating properties compared to dimethylformamide (DMF) for hindered couplings.[3] In some cases, a mixture of solvents like DCM/DMF/NMP (1:1:1) can be beneficial.[3]
Comparative Efficacy of Coupling Reagents for Hindered Systems:
| Coupling Reagent Class | Example(s) | Reactivity of Activated Ester | Typical Application |
| Carbodiimides | DCC, EDC | Low to Moderate | Routine, non-hindered couplings |
| Aminium/Uronium Salts | HATU, HBTU, HCTU | High to Very High | Sterically hindered couplings[3] |
| Phosphonium Salts | PyBOP, PyAOP | High | Sterically hindered couplings[3] |
| Oxyma-based Reagents | COMU, PyOxim | High | Safer alternative for hindered couplings[6] |
Problem 2: Hydrolysis of Starting Materials
You are observing the formation of o-methoxybenzoic acid as a significant byproduct, indicating hydrolysis of your activated intermediate.
Root Cause Analysis:
Many coupling reagents and their activated intermediates are highly sensitive to moisture. Any water present in the reaction mixture can lead to the hydrolysis of the activated carboxylic acid, regenerating the starting material and reducing the yield of the desired amide.
Solutions & Optimization Strategies:
-
Ensure Anhydrous Conditions: Use anhydrous (dry) solvents and reagents. It is crucial to dry your reaction glassware thoroughly and run the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.
-
Careful Reagent Handling: Coupling reagents, especially the more reactive ones, should be stored in a desiccator and handled quickly to minimize exposure to air.
Alternative Synthetic Routes
When direct amidation of o-methoxybenzoic acid proves inefficient, alternative synthetic pathways can be employed.
Route 1: From Acyl Chloride
A common and effective method is to first convert the carboxylic acid to the more reactive acyl chloride, which then readily reacts with the amine.
Experimental Workflow:
Caption: Workflow for o-methoxybenzamide synthesis via the acyl chloride intermediate.
Detailed Protocol:
-
Acyl Chloride Formation: In a dry, inert atmosphere, dissolve o-methoxybenzoic acid in a suitable anhydrous solvent (e.g., DCM or toluene). Add an excess of a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride with a catalytic amount of DMF. The reaction is typically stirred at room temperature or gently heated until the evolution of gas ceases. The excess chlorinating agent and solvent are then removed in vacuo to yield the crude o-methoxybenzoyl chloride.
-
Amidation: The crude acyl chloride is dissolved in an anhydrous aprotic solvent (e.g., DCM). The solution is cooled in an ice bath, and the desired amine, along with a non-nucleophilic base like triethylamine or pyridine (to scavenge the HCl byproduct), is added dropwise. The reaction is then allowed to warm to room temperature and stirred until completion (monitored by TLC). An aqueous workup followed by purification (e.g., recrystallization or column chromatography) yields the final o-methoxybenzamide product.
Route 2: From o-Methoxybenzonitrile
Another viable approach is the partial hydrolysis of o-methoxybenzonitrile. This method avoids the sterically hindered carboxylic acid intermediate altogether.
Experimental Workflow:
Caption: Synthesis of o-methoxybenzamide via nitrile hydrolysis.
Considerations for Nitrile Hydrolysis:
This reaction requires careful control of conditions to prevent over-hydrolysis to the carboxylic acid. A common method involves the use of sodium hydroxide in the presence of a phase-transfer catalyst or using basic hydrogen peroxide.[7]
Frequently Asked Questions (FAQs)
Q1: Can I use microwave-assisted synthesis to overcome the steric hindrance?
A1: Yes, microwave-assisted synthesis can be a highly effective technique to drive difficult couplings to completion.[3] The rapid and efficient heating provided by microwaves can help overcome the activation energy barrier imposed by steric hindrance, often leading to significantly reduced reaction times and improved yields.[3]
Q2: Are there any catalytic methods for the direct amidation of o-methoxybenzoic acid that are tolerant to steric hindrance?
A2: Research into catalytic direct amidation is an active field. Some boron-based catalysts, for instance, have shown promise for the amidation of sterically hindered carboxylic acids.[8][9] These methods often require azeotropic removal of water. Organosilane catalysts are also being explored for challenging amidation reactions.[10]
Q3: How does the ortho-methoxy group electronically influence the reaction?
A3: While the primary challenge is steric, the methoxy group is also electron-donating through resonance. This can slightly decrease the electrophilicity of the carbonyl carbon, although this electronic effect is generally less significant than the steric hindrance in this context.[4][5]
Q4: Can I use a Schotten-Baumann reaction for this synthesis?
A4: A Schotten-Baumann reaction, which typically involves reacting an acyl chloride with an amine under basic aqueous conditions, could be problematic.[11] The highly reactive o-methoxybenzoyl chloride would be susceptible to hydrolysis under these conditions, leading to the formation of o-methoxybenzoic acid as a byproduct. It is generally better to perform the amidation of the acyl chloride under anhydrous conditions.
This technical guide provides a comprehensive overview of strategies to overcome the challenges associated with the synthesis of o-methoxybenzamide. By understanding the root causes of low reactivity and employing the appropriate reagents and reaction conditions, researchers can significantly improve the efficiency and success of this sterically hindered amidation.
References
-
Schäfer, G., & Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. CHIMIA, 68(4), 252–255. Available from: [Link]
-
ResearchGate. (2025, August 9). The Synthesis of Sterically Hindered Amides. ResearchGate. Available from: [Link]
-
Plesniak, L. A., et al. (2018). Barriers to Rotation in ortho-Substituted Tertiary Aromatic Amides. The Journal of Organic Chemistry, 83(15), 8798–8806. Available from: [Link]
-
van de Waterbeemd, H., et al. (1992). Aromatic and amine substituent effects on the apparent lipophilicities of N-[(2-pyrrolidinyl)methyl]-substituted benzamides. Journal of Medicinal Chemistry, 35(21), 3903–3909. Available from: [Link]
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RSC Publishing. (2016). Conducting poly(o-anisidine-co-o-phenyldiammine) nanorod dispersed epoxy composite coatings: synthesis, characterization and corrosion protective performance. RSC Advances, 6(82), 78536-78549. Available from: [Link]
-
ChemRxiv. (2023). A step towards exploring the potential of organosilane for catalytic amidation. ChemRxiv. Available from: [Link]
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Hope College Digital Commons. (2017, April 21). Synthesis of Ortho-Substituted Benzamides through Decarbonylative Cross-Coupling of Phthalimides. Hope College. Available from: [Link]
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Catalytic Amidation. Catalytic Amidation Methods. Catalytic Amidation. Available from: [Link]
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Science and Education Publishing. (2015, March 10). Greener Synthesis of an Amide by Direct Reaction of an Acid and Amine under Catalytic Conditions. World Journal of Chemical Education, 3(1), 1-4. Available from: [Link]
-
PubMed. (2015, March 27). Direct C-H amidation of benzoic acids to introduce meta- and para-amino groups by tandem decarboxylation. Angewandte Chemie International Edition, 54(14), 4344-4348. Available from: [Link]
-
American Chemical Society. (2024, June 10). Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. Crystal Growth & Design. Available from: [Link]
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-
ACS Publications. (2024, December 17). Site Selective Boron Directed Ortho Benzylation of N-Aryl Amides: Access to Structurally Diversified Dibenzoazepines. Organic Letters. Available from: [Link]
-
ResearchGate. (2025, November 19). Design, synthesis and antitumor activity of new 2-amino-N-methoxybenzamides. ResearchGate. Available from: [Link]
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PubChem. o-ANISAMIDE, N-(5-(p-AMINOPHENOXY)PENTYL)-. PubChem. Available from: [Link]
-
ACS.org. (2012, May 28). Highly Selective Mild Stepwise Allylation of N-Methoxybenzamides with Allenes. Organic Letters, 14(12), 3048-3051. Available from: [Link]
-
Chemistry Steps. (2020, February 26). Amides Preparation and Reactions Summary. Chemistry Steps. Available from: [Link]
-
PMC. (2024, May 4). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. PMC. Available from: [Link]
-
ResearchGate. (2025, February 2). Synthesis, Structural Characterization, and Thermal Stability Investigation of Methoxybenzamide Derivatives Containing the 5-Mercapto-1,3,4-Thiadiazol-2-yl Group. ResearchGate. Available from: [Link]
-
ResearchGate. Synthesis of a compound containing methoxybenzamide[2]. ResearchGate. Available from: [Link]
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Brieflands. (2021, January 30). Targeting Solid Lipid Nanoparticles with Anisamide for Docetaxel Delivery to Prostate Cancer: Preparation, Optimization, and In-vitro Evaluation. Brieflands. Available from: [Link]
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Fisher Scientific. Amide Synthesis. Fisher Scientific. Available from: [Link]
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PMC. (2021). Catalytic N-methyl amidation of carboxylic acids under cooperative conditions. PMC. Available from: [Link]
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Quick Company. A Process For The Preparation Of Alkoxy Benzoic Acid. Quick Company. Available from: [Link]
-
PMC. Synthesis, Biophysical Properties, and Antitumor Activity of Antisense Oligonucleotides Conjugated with Anisamide. PMC. Available from: [Link]
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OAText. (2016). Transition metal-free hydration of nitriles to amides mediated by NaOH. Organic and Medicinal Chemistry International, 1(1). Available from: [Link]
-
ResearchGate. (2023, April 21). (PDF) Synthesis, Biophysical Properties, and Antitumor Activity of Antisense Oligonucleotides Conjugated with Anisamide. ResearchGate. Available from: [Link]
-
Sciencemadness.org. (2016, January 1). Preparation of 3-methoxybenzoic acid. Sciencemadness.org. Available from: [Link]
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NIH. 2-Methoxybenzamide. PubChem. Available from: [Link]
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Zenodo. (1987). Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Zenodo. Available from: [Link]
-
National Institute of Standards and Technology. o-Methoxybenzonitrile. NIST WebBook. Available from: [Link]
-
FooDB. (2010, April 8). Showing Compound 2-Methoxybenzoic acid (FDB010544). FooDB. Available from: [Link]
-
ScienceDirect. (2017). Chapter 11. Conformational Restriction and Steric Hindrance in Medicinal Chemistry. In Burger's Medicinal Chemistry and Drug Discovery. Available from: [Link]
-
ResearchGate. (2025, August 9). Kinetics and Mechanism of Alkaline Hydrolysis of [(Methoxy)(p-substituted styryl)-carbene] Pentacarbonyl Chromium(0) Complexes in Aqueous Acetonitrile. ResearchGate. Available from: [Link]
-
Digital Commons @ Otterbein. (2018, March 11). Synthesis of Oxadiazoles and Examination of Steric Effects in a Cyclodehydration Reaction. Otterbein University. Available from: [Link]
Sources
- 1. chimia.ch [chimia.ch]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. par.nsf.gov [par.nsf.gov]
- 5. Aromatic and amine substituent effects on the apparent lipophilicities of N-[(2-pyrrolidinyl)methyl]-substituted benzamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bachem.com [bachem.com]
- 7. oatext.com [oatext.com]
- 8. Catalytic Amidation [catalyticamidation.info]
- 9. Greener Synthesis of an Amide by Direct Reaction of an Acid and Amine under Catalytic Conditions [pubs.sciepub.com]
- 10. chemrxiv.org [chemrxiv.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
Comparing 2-methoxy-N-(4-methoxyphenyl)benzamide vs Monastrol potency
The following guide provides an in-depth technical comparison between Monastrol , the prototypical allosteric Eg5 inhibitor, and 2-methoxy-N-(4-methoxyphenyl)benzamide , a structural analog often encountered as a synthetic intermediate or a simplified pharmacophore probe.
Executive Summary
| Feature | Monastrol | This compound |
| Primary Target | Kinesin-5 (Eg5/KIF11) | Putative Precursor / Weak Tubulin Binder |
| Mechanism | Allosteric Inhibition (Loop L5/ | Lacks DHPM core; likely inactive on Eg5 or acts as a weak colchicine-site tubulin binder. |
| Biochemical Potency | IC | Inactive / >100 |
| Cellular Phenotype | "Monoaster" formation (Mitotic Arrest) | Non-specific or G2/M arrest (if tubulin active) |
| Chemical Class | Dihydropyrimidine (DHPM) | Benzamide (Open-chain precursor) |
| Key Application | Reference inhibitor for Eg5 studies; Phenotypic screening control. | Synthetic intermediate for Monastrol analogs; SAR fragment probe. |
Mechanistic Analysis: The Pharmacophore Gap
The core distinction between these two compounds lies in their ability to engage the Eg5 allosteric binding pocket .
Monastrol: The Allosteric Lock
Monastrol is a specific, cell-permeable, small-molecule inhibitor that binds to a hydrophobic pocket formed by Loop L5 , helix
-
Mode of Action: It does not compete with ATP.[1] Instead, it induces a conformational change that locks the motor domain in an ADP-bound state, preventing the "force-generating" step (neck linker docking).
-
Structural Requirement: The dihydropyrimidine (DHPM) ring is critical. The C4-phenyl group inserts into the hydrophobic pocket, while the N1-H and C2=S/O groups form essential hydrogen bonds (e.g., with Glu116 and Glu118).
This compound: The Missing Scaffold
This compound represents a "linearized" or "open" version of the pharmacophore.
-
Structural Deficit: It lacks the rigid DHPM ring. While it possesses the two aromatic rings (similar to the C4-phenyl and the N1-substituent of some analogs), it lacks the specific spatial geometry required to wedge open the L5 loop.
-
Synthetic Context: In the synthesis of Monastrol analogs (via the Biginelli reaction ), benzamide derivatives are often formed as intermediates (e.g., via the reaction of an aldehyde, urea, and dicarbonyl). This specific benzamide is likely a synthetic precursor or a degradation product rather than a potent inhibitor itself.
-
Potential Off-Target: Simple methoxy-substituted benzamides often bind to the colchicine site of tubulin. If this compound exhibits antiproliferative activity, it is likely due to microtubule destabilization rather than specific Eg5 inhibition.
Visualization of Signaling & Inhibition
The following diagram illustrates the specific intervention point of Monastrol in the mitotic pathway compared to the likely inactivity of the benzamide precursor.
Caption: Monastrol actively binds the allosteric pocket to induce monoaster formation. The benzamide analog lacks the necessary scaffold for high-affinity binding.
Comparative Potency Analysis
Biochemical Data (ATPase Assay)
-
Monastrol:
-
IC
: 14 M (Basal ATPase) to 50 M (Microtubule-stimulated). -
Reversibility: Fully reversible.
-
Specificity: Highly specific for Eg5 (Kinesin-5); does not inhibit Kinesin-1 or Cenp-E.
-
-
Benzamide Analog:
-
IC
: Predicted >100 M or Inactive .[2] -
Note: In SAR studies of Eg5 inhibitors, removing the DHPM ring (opening the heterocycle) typically results in a complete loss of potency.
-
Cellular Data (Phenotype)
-
Monastrol:
-
Phenotype: "Monoaster" spindles (rosette arrangement of chromosomes surrounded by microtubules).
-
EC
: ~20–50 M in HeLa or MCF-7 cells. -
Outcome: G2/M arrest followed by apoptosis (Mcl-1 dependent).
-
-
Benzamide Analog:
-
Phenotype: Likely no effect at <100
M unless it acts as a tubulin poison (which would cause dispersed chromosomes, not necessarily organized monoasters).
-
Experimental Protocols
To validate the difference between these two compounds, use the following self-validating protocols.
Protocol A: In Vitro ATPase Assay (Biochemical Validation)
This assay measures the release of inorganic phosphate (Pi) during Eg5-mediated ATP hydrolysis.
-
Reagents: Recombinant Eg5 Motor Domain (10 nM), Microtubules (Taxol-stabilized, 1
M), ATP (1 mM), CytoPhos Reagent (Pi detection). -
Setup:
-
Prepare a 96-well plate.
-
Add Monastrol (Positive Control) at 0.1, 1, 10, 50, 100
M. -
Add Benzamide (Test Compound) at same concentrations.
-
Include DMSO only (Negative Control).
-
-
Reaction: Incubate Eg5 + Compound + MTs for 10 min. Start reaction with ATP.
-
Readout: Stop reaction after 20 min with CytoPhos. Measure Absorbance at 650 nm.
-
Expected Result: Monastrol will show a dose-dependent decrease in Absorbance (IC
~20 M). The Benzamide should show a flat line (similar to DMSO) unless it interferes with the assay.
Protocol B: Immunofluorescence Microscopy (Phenotypic Validation)
Distinguish between Eg5 inhibition (Monoasters) and Tubulin inhibition (Disordered polymers).
-
Cell Line: HeLa or U2OS cells on coverslips.
-
Treatment: Treat cells for 4–8 hours with 100
M of each compound. -
Staining:
-
Fix with cold methanol (-20°C).
-
Primary Ab: Anti-
-Tubulin (Microtubules) and Anti-Pericentrin (Centrosomes). -
Stain DNA with DAPI.
-
-
Analysis:
-
Monastrol: Look for Monoasters (centrosomes not separated, chromosomes in a ring).
-
Benzamide: Look for Bipolar Spindles (Inactive) or Depolymerized Microtubules (Tubulin inhibition).
-
References
-
Mayer, T. U., et al. (1999). "Small molecule inhibitor of mitotic spindle bipolarity identified in a phenotype-based screen." Science, 286(5441), 971-974. Link
-
Maliga, Z., et al. (2002). "Small-molecule probes of the actin cytoskeleton." Chemistry & Biology, 9(5), 579-591. (Discusses Monastrol specificity). Link
-
DeBonis, S., et al. (2004). "In vitro screening for inhibitors of the human mitotic kinesin Eg5 with antimitotic and antitumor activities." Molecular Cancer Therapeutics, 3(9), 1079-1090. Link
-
Al-Mulla, A., et al. (2015).[3] "Synthesis of new analogues of drug 'Monastrol' via Biginelli reaction."[4] Research Journal of Pharmaceutical, Biological and Chemical Sciences, 6(5), 1234. (Describes the benzamide precursors). Link
-
Cochran, J. C., et al. (2005).[1] "Monastrol inhibition of the mitotic kinesin Eg5."[1][5][6] Journal of Biological Chemistry, 280(13), 12658-12667. Link
Sources
- 1. Recent findings and future directions for interpolar mitotic kinesin inhibitors in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Aryl-Substituted Dihydro-Pyrimidines Effecting Kinesin Eg5 as Novel Approach for Cancer Treatment [mdpi.com]
Structural-Activity Relationship (SAR) of 2-Methoxybenzamides: A Comparative Guide
Executive Summary
The 2-methoxybenzamide scaffold represents a cornerstone in medicinal chemistry, particularly in the design of orthosteric antagonists for Dopamine D2-like receptors (D2, D3). Unlike simple steric blockers, the efficacy of this scaffold relies on a precise intramolecular hydrogen bond (IHB) that locks the molecule into a planar, bioactive conformation.
This guide moves beyond basic textbook descriptions to analyze the causality of this phenomenon. We compare the 2-methoxy "conformational anchor" against its 2-hydroxy and unsubstituted counterparts, providing experimental evidence for why the methoxy group remains the industry standard for benzamide antipsychotics (e.g., sulpiride, amisulpride).
Part 1: The Mechanistic Anchor (The "Pseudo-Ring")
The defining feature of bioactive benzamides is the formation of a stable six-membered pseudo-ring. This is not merely a structural curiosity; it is a thermodynamic requirement for receptor entry.
The Conformational Lock
In 2-methoxybenzamides, the amide proton (NH) acts as a hydrogen bond donor, while the ether oxygen (OMe) at the ortho position acts as the acceptor. This interaction (
-
2-H (Unsubstituted): Freely rotating. High entropic penalty upon binding to the receptor.
-
2-OH (Salicylamides): Forms a strong IHB, but often to the carbonyl oxygen (
), creating a different electronic profile and often reducing lipophilicity required for blood-brain barrier (BBB) penetration compared to the methylated analog. -
2-OMe (Anisamides): Forms the optimal
lock, presenting the carbonyl oxygen and the nitrogen lone pair in a specific vector for receptor interaction (e.g., Asp114 in D2 receptors).
Visualization: The Conformational Gate
The following diagram illustrates the "locked" bioactive conformation versus the "open" inactive state.
Figure 1: The intramolecular hydrogen bond in 2-methoxybenzamides creates a planar 'pseudo-ring' essential for high-affinity D2 receptor binding.[1]
Part 2: Comparative SAR Analysis
The following data synthesizes binding affinities (
Table 1: Impact of Ortho-Substitution on D2 Affinity
| Compound Class | Ortho-Substituent (R2) | 5-Substituent (R5) | N-Substituent | D2 Affinity ( | Bio-Conformation Status |
| Reference (Sulpiride) | Ethyl-pyrrolidinyl | 10 - 20 nM | Locked (Planar) | ||
| De-methylated | Ethyl-pyrrolidinyl | > 100 nM | Altered H-Bond (Polarity shift) | ||
| Unsubstituted | Ethyl-pyrrolidinyl | > 1,000 nM | Flexible (Entropic penalty) | ||
| Bulkier Ether | Ethyl-pyrrolidinyl | 50 - 80 nM | Steric Clash (Pocket limit) | ||
| High Potency | Ethyl-pyrrolidinyl | 1 - 5 nM | Locked + Lipophilic Optimization |
Key Insights
-
The "Methoxy Cliff": Removing the methoxy group (2-H) causes a >50-fold drop in affinity. The receptor pocket is narrow; the "flat" molecule slides in, while the rotating molecule clashes.
-
The Hydroxyl Dilemma: While 2-OH compounds can form hydrogen bonds, they are significantly more polar. In CNS drug development, the 2-OMe provides the best balance of lipophilicity (logP) for BBB penetration and electronic density for receptor binding.
-
Side-Chain Synergy: The 2-methoxy group works in concert with the 5-position substituent (usually electron-withdrawing like sulfamoyl or halogen) to modulate the pKa of the amide, further strengthening the critical hydrogen bond.
Part 3: Experimental Protocols
To validate these SAR claims, we utilize a self-validating workflow combining synthesis and radioligand binding.
Protocol A: Synthesis of the 2-Methoxybenzamide Core
Objective: Synthesize a probe compound (e.g., N-((1-ethylpyrrolidin-2-yl)methyl)-2-methoxy-5-sulfamoylbenzamide) to test against analogs.
-
Activation: Dissolve 2-methoxy-5-sulfamoylbenzoic acid (1.0 eq) in anhydrous THF.
-
Coupling Agent: Add Ethyl chloroformate (1.1 eq) and Triethylamine (1.2 eq) at 0°C. Note: This forms the mixed anhydride intermediate.
-
Amine Addition: Add (1-ethylpyrrolidin-2-yl)methanamine (1.1 eq) dropwise.
-
Reaction: Stir at room temperature for 4 hours. Monitor via TLC (DCM/MeOH 9:1).
-
Workup: Quench with water, extract with EtOAc. Wash organic layer with saturated
to remove unreacted acid. -
Purification: Recrystallize from Ethanol/Ether to ensure high purity (>98% required for binding assays).
Protocol B: Radioligand Binding Assay (D2 Receptor)
Objective: Determine
-
Receptor Source: CHO cells stably expressing human Dopamine D2 receptors (hD2).
-
Radioligand:
-Spiperone (0.2 - 0.5 nM). -
Non-Specific Binding (NSB): Defined using
(+)-Butaclamol.
Step-by-Step Workflow:
-
Membrane Prep: Homogenize CHO-hD2 cells in ice-cold Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g. Resuspend pellet.
-
Incubation: In 96-well plates, combine:
-
Membrane suspension (
protein). -
Radioligand (
-Spiperone). -
Test Compound (Concentration range
to ).
-
Membrane suspension (
-
Equilibrium: Incubate for 60 minutes at 25°C. Critical: Ensure equilibrium is reached for accurate
. -
Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI to reduce non-specific binding) using a cell harvester.
-
Counting: Add scintillation cocktail and count radioactivity (CPM).
-
Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate
and convert to using the Cheng-Prusoff equation:
Visualization: Experimental Logic
Figure 2: Validated workflow for determining the affinity of benzamide derivatives.
References
-
Structure of 2-methoxybenzamide
-
Title: Hydrogen Bonding in the Gas-Phase: The Molecular Structures of 2-Hydroxybenzamide and 2-Methoxybenzamide.[1]
- Source: ResearchG
-
URL:
-
-
Dopamine D2 Receptor Protocols
-
Synthesis of Benzamides (Sulpiride Analogs)
-
Title: Synthesis and neuroleptic activity of N-[(1-ethyl-2-pyrrolidinyl)methyl]-2-methoxy-5-sulfonamidobenzamides.[5]
- Source: PubMed / Journal of Medicinal Chemistry.
-
URL:
-
-
Amisulpride/Remoxipride SAR Data
-
Title: Effects of remoxipride and some related new substituted salicylamides on rat brain receptors.[6]
- Source: BindingDB / Acta Pharmacol Toxicol.
-
URL:
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. digitalcommons.montclair.edu [digitalcommons.montclair.edu]
- 5. Synthesis and neuroleptic activity of N-[(1-ethyl-2-pyrrolidinyl)methyl]-2-methoxy-5-sulfonamidobenzamide s - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ki Summary [bindingdb.org]
Comparative Guide: Validating Elemental Composition of C15H15NO3
Content Type: Technical Comparison & Protocol Guide Subject: C15H15NO3 (Model Small Molecule Drug Candidate) Audience: Medicinal Chemists, Analytical Scientists, QA/QC Professionals
Part 1: Theoretical Framework & Calculation
Before initiating any wet-lab validation, the theoretical baseline must be established. For a small molecule drug candidate with the molecular formula C₁₅H₁₅NO₃ , the elemental composition is calculated using IUPAC standard atomic weights.
The Calculation
-
Carbon (C):
-
Hydrogen (H):
-
Nitrogen (N):
-
Oxygen (O):
Molecular Weight (MW) Determination:
Theoretical Elemental Percentages:
-
%C:
-
%H:
-
%N:
-
%O:
(Calculated by difference in standard CHN analysis)
Part 2: Comparative Analysis of Validation Methods
In a drug development context, confirming this formula isn't just about identity; it's about purity . A sample can have the correct mass (HRMS) but be 85% pure. Below is an objective comparison of the three primary methodologies used to validate C₁₅H₁₅NO₃.
Performance Matrix
| Feature | Combustion Analysis (CHN) | High-Res Mass Spec (HRMS) | Quantitative NMR (qNMR) |
| Primary Output | Bulk Purity (% by weight) | Molecular Formula Identity | Absolute Purity (w/ Internal Std) |
| Accuracy | |||
| Sample Req. | 2–5 mg (Destructive) | 5–10 mg (Non-destructive) | |
| Solubility | Not required (Solid state) | Required (LC/MS grade) | Required (Deuterated solvent) |
| Blind Spots | Inorganic salts, trapped water/solvents | Isomers, bulk impurities | Aggregates, exchangeable protons |
| Regulatory Status | Gold Standard (Journal/FDA preferred) | Supporting Evidence | Rising Alternative (USP <761>) |
Expert Insight: Why CHN Remains King
While HRMS confirms what the molecule is, only Combustion Analysis (CHN) and qNMR confirm how much of the sample is actually the molecule.
-
The "Trap": If your C₁₅H₁₅NO₃ sample contains 5% trapped Dichloromethane (DCM) solvent, HRMS will still show the correct parent ion (
258.11). However, CHN analysis will show a massive deviation in Carbon % (due to DCM's low C content relative to the drug), instantly flagging the impurity. -
The Verdict: Use HRMS for identification.[1] Use CHN for publication-quality purity. Use qNMR if the sample is precious (recoverable) or unstable in combustion.
Part 3: Detailed Experimental Protocols
Protocol A: Automated Combustion Analysis (CHN)
Objective: Determine %C, %H, %N to within
Reagents & Equipment:
-
Analyzer: Thermo Fisher FlashSmart or Elementar vario EL cube.
-
Standard: Acetanilide (C₈H₉NO) or Sulfanilamide (Reference Standard Grade).
-
Carrier Gas: Helium (99.999% purity).
-
Oxidant: Oxygen (99.995% purity).
Step-by-Step Workflow:
-
System Conditioning: Purge the instrument with Helium for 30 minutes. Run 3 "blank" cycles (empty tin capsules) to establish the baseline.
-
K-Factor Calibration: Weigh 2.000–3.000 mg of Acetanilide standard into a tin capsule. Fold hermetically to exclude air. Run in triplicate. Ensure the Calibration Factor (K-Factor) RSD is
. -
Sample Preparation:
-
Dry C₁₅H₁₅NO₃ sample in a vacuum oven at 40°C for 4 hours to remove surface moisture.
-
Weigh 2.500 mg (
mg) of the sample into a pre-tared tin capsule using a microbalance. -
Critical: If the sample is hygroscopic, seal the capsule immediately.
-
-
Combustion:
-
Inject sample into the combustion reactor (
). -
Flash Combustion: Oxygen is injected, raising local temp to
. -
Gases (
) pass over Copper shavings ( ) to reduce to and remove excess .
-
-
Detection: Gases are separated via GC column and detected by Thermal Conductivity Detector (TCD).
-
Data Analysis: Compare "Found" vs. "Calculated".
-
Acceptance Criteria:
.
-
Protocol B: Quantitative NMR (qNMR)
Objective: Determine absolute purity when sample quantity is limited (<5 mg).
Reagents:
-
Solvent: DMSO-
(99.9% D) + 0.05% TMS. -
Internal Standard (IS): Maleic Acid (TraceCERT® grade, 99.994% purity).
-
Why Maleic Acid? Singlet at
6.2 ppm usually does not overlap with aromatic/aliphatic regions of C₁₅H₁₅NO₃.
-
Step-by-Step Workflow:
-
Gravimetry:
-
Weigh exactly 10.0 mg of C₁₅H₁₅NO₃ (
) into a vial. -
Weigh exactly 5.0 mg of Maleic Acid (
) into the same vial. -
Precision Note: Use a balance with 0.01 mg readability.
-
-
Dissolution: Add 0.6 mL DMSO-
. Vortex until fully dissolved. Transfer to 5mm NMR tube. -
Acquisition (600 MHz recommended):
-
Pulse angle:
. -
Relaxation delay (
): 60 seconds (Must be of the slowest proton to ensure full relaxation). -
Scans: 16 or 32.
-
Temperature: 298 K.
-
-
Processing:
-
Phase and baseline correction (manual preferred).
-
Integrate the Internal Standard peak (
, set to calibrated value) and a distinct sample signal ( , e.g., a methyl group or isolated aromatic proton).
-
-
Calculation:
Part 4: Decision Logic & Visualization
The following diagram illustrates the decision workflow for characterizing a new C₁₅H₁₅NO₃ analog, ensuring scientific rigor and resource efficiency.
Figure 1: Analytical workflow for validating small molecule drug candidates. Blue indicates start, Green indicates primary validation methods, and Red indicates failure modes.
References
-
American Chemical Society (ACS). (2022). ACS Guidelines for Characterization of Organic Compounds. ACS Publishing.[5][6] [Link]
-
U.S. Food and Drug Administration (FDA). (2006). Q3A(R2) Impurities in New Drug Substances. ICH Guidance for Industry. [Link]
-
Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry. [Link]
-
Holzgrabe, U. (2010). "Quantitative NMR spectroscopy in pharmaceutical applications." Progress in Nuclear Magnetic Resonance Spectroscopy. [Link]
Sources
- 1. Reddit - The heart of the internet [reddit.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Crystal Structure Determination of N-Arylbenzamides: A Comparative Technical Guide
Executive Summary
N-arylbenzamides represent a privileged scaffold in medicinal chemistry, serving as the structural core for numerous anti-inflammatory, antimicrobial, and antipsychotic agents. Determining their precise 3D crystal structure is non-negotiable for understanding their bioavailability, solubility profile, and receptor binding affinity.
This guide provides a rigorous, comparative analysis of structure determination methodologies, moving beyond standard textbook descriptions to offer field-proven protocols. While Single Crystal X-Ray Diffraction (SC-XRD) remains the gold standard, we critically evaluate its performance against emerging alternatives like Microcrystal Electron Diffraction (MicroED) and Powder X-Ray Diffraction (PXRD) , specifically for this class of amides.
Part 1: The Chemical Context & Structural Criticality
The N-arylbenzamide linkage (–CO–NH–) is planar due to resonance, but the attached aryl rings introduce significant conformational flexibility.
-
The "Twist" Factor: Steric hindrance (particularly from ortho-substituents) forces the aromatic rings to rotate out of the amide plane. This torsion angle directly dictates the molecule's ability to pack in a crystal lattice and bind to biological targets.
-
Intermolecular Anchors: These structures are dominated by strong N-H···O=C hydrogen bonds, typically forming C(4) chains or R
(8) dimers . Identifying these motifs is essential for predicting solid-state stability.
Part 2: Comparative Analysis of Determination Methods
For a researcher facing a new N-arylbenzamide derivative, the choice of method depends entirely on sample quality and crystallite size.
Method Performance Matrix
| Feature | SC-XRD (Gold Standard) | MicroED (Emerging Alternative) | PXRD + Rietveld (Fallback) |
| Crystal Size Req. | Large (>100 µm) | Nano/Micro (<1 µm) | Polycrystalline Powder |
| Resolution | Ultra-High (<0.8 Å) | High (~1.0 Å) | Low-Medium (>1.5 Å) |
| Data Collection | Minutes to Hours | Seconds to Minutes | Minutes to Hours |
| H-Atom Visibility | Good (with high redundancy) | Excellent (Coulombic interaction) | Poor (requires constraints) |
| Absolute Config. | Yes (Anomalous scattering) | Difficult (Dynamical scattering) | No |
| Primary Limitation | Growing the crystal | Beam damage to sample | Peak overlap/indexing |
Decision Logic for Researchers
-
Choose SC-XRD if you can grow a crystal visible to the naked eye. It offers the highest confidence and is required by most top-tier journals for new entity registration.
-
Choose MicroED if your sample forms "hair-like" needles or micro-powders that refuse to grow larger. This is common for amides with long alkyl chains.
-
Choose PXRD only to identify polymorphs or if the sample is amorphous/microcrystalline and MicroED is inaccessible.
Part 3: Experimental Protocol (Synthesis & Crystallization)
To ensure a self-validating system, one must control the sample history. We utilize the Schotten-Baumann reaction for synthesis due to its high yield and minimal side products, followed by a Slow Evaporation crystallization technique optimized for amides.
Synthesis: Modified Schotten-Baumann
Objective: Synthesize N-phenylbenzamide (model compound).
-
Biphasic Setup: In a 100 mL round-bottom flask, dissolve Aniline (10 mmol) in DCM (15 mL) .
-
Base Addition: Add 10% Aqueous NaOH (20 mL) . The mixture will form two layers.
-
Acylation: Cool to 0°C. Add Benzoyl Chloride (11 mmol) dropwise over 15 minutes while stirring vigorously.
-
Workup: Stir for 1 hour at room temperature. The product usually precipitates or remains in the DCM layer.[5] Wash the organic layer with dilute HCl (to remove unreacted amine) and then NaHCO
(to remove benzoic acid). -
Isolation: Evaporate DCM to obtain the crude solid.
Crystallization: The Slow Evaporation Method
N-arylbenzamides crystallize best from semi-polar solvents.
-
Solvent Choice: Use Ethanol/Water (9:1) or Ethyl Acetate .
-
Saturation: Dissolve 20 mg of crude solid in the minimum amount of hot solvent. Filter through a 0.22 µm syringe filter to remove dust (nucleation sites).
-
Growth: Place in a small vial. Cover with Parafilm and poke 3-4 small holes with a needle.
-
Timeline: Leave undisturbed in a vibration-free zone for 3-7 days.
-
Success Indicator: Look for clear, block-like prisms. Avoid dendritic (fern-like) growth, which indicates evaporation was too fast.
-
Workflow Visualization
Figure 1: Step-by-step workflow from chemical synthesis to harvestable single crystals.
Part 4: Data Collection & Refinement Workflow
Once a suitable crystal (approx. 0.2 x 0.2 x 0.1 mm) is mounted, the SC-XRD workflow proceeds.
Data Collection Strategy
-
Temperature: Collect at 100 K (using a cryostream).
-
Why? N-arylbenzamides have rotating phenyl rings. Room temperature data often shows high thermal ellipsoids (smearing) for these rings, obscuring the precise geometry. Cooling "freezes" these vibrations.
-
-
Resolution: Aim for 0.8 Å resolution (approx.
for Mo source). -
Redundancy: Aim for >4.0. High redundancy helps correct for absorption errors, which is critical if the crystal is not perfectly spherical.
Structure Solution & Refinement
-
Indexing: Determine the Unit Cell dimensions.
-
Check: If the unit cell volume is huge (
for a small molecule), you likely have multiple molecules in the asymmetric unit ( ).
-
-
Space Group Determination: Common for these amides are monoclinic
or . -
Phasing: Use Direct Methods (SHELXT) to locate heavy atoms (O, N, C).
-
Refinement: Use Least-Squares (SHELXL) .
-
H-Atom Treatment: Do not freely refine Hydrogen atoms on the phenyl rings. Use a "riding model" (AFIX 43). However, do attempt to locate the Amide Nitrogen Hydrogen (N-H) in the difference map, as its position is critical for defining H-bonds.
-
Logic Flow for Structure Determination
Figure 2: Logical decision tree for solving the crystal structure from raw diffraction data.
Part 5: Structural Analysis & Interpretation[6]
The data is only as good as the chemical insight you extract from it. For N-arylbenzamides, focus on these three parameters:
The Torsion Angles (Conformation)
Calculate the angle between the central amide plane (
-
Significance: If the rings are twisted
, - stacking is reduced, but solubility often increases. -
Observation:Ortho-substitution (e.g., 2-fluoro) locks the conformation, reducing disorder compared to the unsubstituted parent.
Hydrogen Bonding Motifs
Analyze the supramolecular assembly using graph-set notation.
-
C(4) Chain: The Amide N-H donates to the Carbonyl O of the next molecule. This forms an infinite 1D chain.
-
R
(8) Dimer: Two molecules pair up, donating H-bonds to each other. -
Why it matters: C(4) chains often lead to needle-like crystals (fast growth along the chain), while dimers often form blocks.
Packing Efficiency
Use Hirshfeld Surface Analysis (using software like CrystalExplorer) to visualize interactions.
-
Red spots on the surface indicate strong H-bonds (N-H...O).
-
White regions indicate van der Waals contacts.
Figure 3: Interaction logic showing how molecular features dictate final crystal packing motifs.
References
-
University of York. (n.d.). scXRD: Growing single crystals - Slow solvent evaporation. Retrieved from [Link]
-
Creative Biostructure. (2025). SCXRD vs MicroED Comparison for Crystallography Research. Retrieved from [Link]
-
Chemist Notes. (2023). Schotten Baumann Reaction: Introduction, mechanism, procedure. Retrieved from [Link]
-
Gowda, B. T., et al. (2015). Synthesis, Spectroscopic And Crystal Structure Studies of N-(Aryl)-4-Methoxybenzenesulfonamides. Journal of Applicable Chemistry. Retrieved from [Link]
-
Drug Target Review. (2021). Microcrystal electron diffraction could advance drug development. Retrieved from [Link]
Sources
Safety Operating Guide
Personal Protective Equipment & Handling Guide: 2-methoxy-N-(4-methoxyphenyl)benzamide
[1]
CAS Number: 97618-68-3 Chemical Family: Benzamide Derivative / Anisidine Analogue Date of Issue: February 21, 2026[1]
Executive Safety Summary
Treat as a Potential Genotoxin and Sensitizer. While specific toxicological data for 2-methoxy-N-(4-methoxyphenyl)benzamide is often limited in standard vendor catalogs, its structural lineage—derived from p-anisidine (4-methoxyaniline) and o-anisic acid —mandates a conservative safety approach.[1] The p-anisidine moiety is a known methemoglobinemia inducer and a suspected carcinogen (IARC Group 2B).[1]
Immediate Action Required:
Chemical Hazard Profile
| Property | Description | Safety Implication |
| Physical State | Solid (Crystalline Powder) | High risk of aerosolization during weighing.[1] |
| Solubility | DMSO, Methanol, Dichloromethane | Solubilized compound penetrates skin faster than solid.[2] |
| Core Hazards | H302: Harmful if swallowed.H315/H319: Causes skin/eye irritation.H335: May cause respiratory irritation.Suspected: Genotoxicity/Carcinogenicity (based on p-anisidine substructure).[2] | Chronic exposure risk outweighs acute irritation. Avoid all mucosal contact.[3] |
| Reactivity | Stable; incompatible with strong oxidizers.[4] | Potential evolution of toxic NOₓ fumes in fire.[4] |
Personal Protective Equipment (PPE) Matrix
This matrix is designed based on barrier breakthrough times for common solvents used with this compound (e.g., DMSO, DCM) rather than the solid itself, as solvation facilitates dermal absorption.[2]
| Protection Zone | Equipment Standard | Technical Justification |
| Ocular | Chemical Splash Goggles (ANSI Z87.1 / EN 166) | Safety glasses are insufficient.[1] Crystalline dust can bypass side shields; solution splashes require a full seal. |
| Respiratory | N95 / P100 Respirator (NIOSH) | Mandatory if working outside a fume hood (e.g., balance enclosure failure). The solid dust is an irritant and potential sensitizer. |
| Dermal (Hands) | Double Nitrile Gloves (Min.[1] 0.11 mm thickness) | Outer Layer: Protects against gross contamination.Inner Layer: Acts as a fail-safe.[1] Note: If using DCM, use Silver Shield® laminate gloves under nitrile. |
| Body | Lab Coat (Poly/Cotton) + Tyvek® Sleeves | Standard lab coats are porous.[1] Tyvek sleeves prevent wrist-gap exposure during reaching movements inside the hood.[1] |
Operational Handling Protocols
A. Weighing & Solubilization (Critical Control Point)[2]
-
The Hazard: Static electricity can cause the dry powder to "jump," creating invisible dust.
-
The Protocol:
-
Place an anti-static gun or ionizer bar inside the balance enclosure.
-
Tare the vial before adding the solid.
-
Add solvent (e.g., DMSO) directly to the vial inside the hood immediately after weighing to lock down the dust.
-
Wipe down the exterior of the vial with a Kimwipe dampened in ethanol before removing it from the hood.
-
B. Reaction Setup & Heating[2]
-
The Hazard: Refluxing or heating releases vapors that may condense on sash handles or bench surfaces.
-
The Protocol:
-
Use a closed-system (septum + nitrogen balloon) for all reactions above 40°C.[1]
-
Place the reaction vessel in a secondary containment tray (polypropylene) to capture spills.
-
C. Emergency Response Workflow
Figure 1: Immediate response logic for exposure events.[1] Speed is critical to prevent systemic absorption.
Waste Disposal & Decontamination[2][3]
Do not dispose of down the drain. This compound is toxic to aquatic life and persists in water systems.
-
Solid Waste: Collect contaminated gloves, weighing boats, and paper towels in a double-bagged hazardous waste drum labeled "Toxic Organic Solids."
-
Liquid Waste:
-
Halogenated: If dissolved in DCM/Chloroform.
-
Non-Halogenated: If dissolved in DMSO/Methanol/Acetone.
-
Note: Clearly tag the waste container with "Contains Benzamide Derivative - Potential Mutagen." [1]
-
-
Spill Cleanup:
-
Solid Spill: Do not sweep. Cover with wet paper towels (to prevent dust), then scoop into a bag.
-
Solution Spill: Absorb with vermiculite or clay pads. Clean surface with 10% bleach solution followed by ethanol.
-
References
-
U.S. Environmental Protection Agency (EPA). CompTox Chemicals Dashboard: this compound (CAS 97618-68-3).[1] Accessed February 21, 2026. [Link][1][2]
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 3083797, N-(4-methoxyphenethyl)benzamide (Analog).[1] Accessed February 21, 2026. [Link][1][2]
-
European Chemicals Agency (ECHA). C&L Inventory: p-Anisidine (CAS 104-94-9) - Risk Characterization.[1][5] (Used for read-across toxicology).[1] [Link][1][2]
-
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R).[1] Washington, DC: U.S. Dept of Labor. [Link]
Sources
- 1. N-(4-methoxyphenethyl)benzamide | C16H17NO2 | CID 3083797 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cpachem.com [cpachem.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. fishersci.com [fishersci.com]
- 5. 4-amino-N-(4-methoxyphenyl)benzamide | C14H14N2O2 | CID 790565 - PubChem [pubchem.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
